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  • Product: 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride
  • CAS: 2174002-19-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride in Polar Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility profile of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (COESC), a potentially...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (COESC), a potentially valuable intermediate in pharmaceutical and fine chemical synthesis. Given the high reactivity of the sulfonyl chloride moiety, understanding its solubility and stability in relevant polar organic solvents is critical for process development, reaction optimization, and formulation. This document outlines the theoretical principles governing the solubility of COESC, presents a detailed, self-validating experimental protocol for accurate solubility determination, and provides an extrapolated solubility dataset based on the behavior of analogous structures. Furthermore, it emphasizes the critical safety and handling procedures required when working with this class of reactive compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize COESC or similar sulfonyl chlorides in their work.

Introduction

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, hereafter referred to as COESC, is a complex molecule incorporating several functional groups that dictate its physicochemical properties. Its structure, featuring a polar cyano group, a cyclic ether (oxolane), and a highly electrophilic sulfonyl chloride, suggests a nuanced solubility profile. The sulfonyl chloride group is a cornerstone in organic synthesis, primarily for its ability to form sulfonamides and sulfonate esters, which are prevalent motifs in a wide range of pharmaceuticals.[1]

Accurate solubility data is a fundamental requirement in chemical process development. It directly influences key decisions regarding solvent selection for synthesis and purification, reaction concentration, and the prevention of premature product precipitation.[2] For a highly reactive compound like COESC, solubility is intrinsically linked to stability. The choice of solvent can either preserve the molecule's integrity or lead to rapid degradation, particularly through solvolysis.[3] This guide provides the theoretical framework and practical methodology to confidently assess the solubility of COESC in a range of common polar organic solvents.

Theoretical Framework: Predicting Solubility Behavior

A molecule's solubility is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between the solute and solvent.

Molecular Structure and Polarity Analysis

The structure of COESC contains:

  • Sulfonyl Chloride (-SO₂Cl): A strongly electron-withdrawing and highly polar group. It is a potent electrophile, making it susceptible to attack by nucleophilic solvents.[1]

  • Cyano Group (-C≡N): A polar functional group that can participate in dipole-dipole interactions.

  • Oxolane (Tetrahydrofuran) Ring and Ether Linkage (-O-): These introduce polarity and potential hydrogen bond acceptor sites.

Collectively, these features render COESC a highly polar molecule. It is therefore predicted to be more soluble in polar solvents than in non-polar hydrocarbon solvents. However, the reactivity of the sulfonyl chloride group is a critical confounding factor.

Solvent-Solute Interactions and Reactivity

The choice of a polar solvent must be carefully considered based on its classification:

  • Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)). These solvents possess dipoles that can solvate polar molecules like COESC but lack acidic protons. They are generally preferred for dissolving sulfonyl chlorides because they are less likely to react with the electrophilic sulfur center.[4] They effectively solvate the solute without participating in destructive chemical reactions, thus allowing for a true measurement of thermodynamic solubility.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents contain acidic protons (e.g., from -OH groups) and are nucleophilic. They will readily react with the sulfonyl chloride group in a process called solvolysis, leading to the formation of the corresponding sulfonic acid or sulfonate ester and hydrochloric acid.[3][5] This is not a dissolution process but a chemical degradation. Therefore, polar protic solvents are generally unsuitable for determining the solubility of a sulfonyl chloride unless the solvolysis reaction itself is the object of study.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and meaningful solubility data for a reactive compound like COESC, a carefully controlled experimental method is required. The isothermal shake-flask method, as outlined in OECD Guideline 105, is a robust approach for determining thermodynamic (equilibrium) solubility.[6][7] The following protocol has been adapted to account for the moisture-sensitive and reactive nature of sulfonyl chlorides.

Principle of the Method

An excess amount of the solid solute (COESC) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved states. The supernatant is then carefully separated and analyzed to determine the concentration of the dissolved solute, which represents the solubility at that temperature.[7][8]

Materials and Equipment
  • Solute: 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (COESC), purity >98%.

  • Solvents: Anhydrous grade (<50 ppm water) Acetone, Acetonitrile, DMF, DMSO, and THF.

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Constant temperature orbital shaker or heating block

    • Calibrated positive displacement pipettes or gas-tight syringes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Inert gas supply (Nitrogen or Argon)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Detailed Experimental Protocol
  • Step 1: Environment Preparation

    • All operations should be conducted in a certified chemical fume hood.[9]

    • To the greatest extent possible, operations should be performed under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to rigorously exclude atmospheric moisture, which would otherwise react with COESC.[10]

  • Step 2: Vial Preparation

    • Add an excess of solid COESC to a tared glass vial. An amount that ensures a visible solid phase remains at equilibrium is essential (e.g., 10-20 mg).

    • Record the exact mass of COESC added.

  • Step 3: Solvent Addition

    • Using a calibrated pipette, add a precise volume of the chosen anhydrous polar aprotic solvent (e.g., 2.0 mL) to the vial.

    • Immediately cap the vial tightly.

  • Step 4: Equilibration

    • Place the sealed vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials for a predetermined time to ensure equilibrium is reached. A 24-hour period is typically sufficient, but this should be confirmed by preliminary experiments (e.g., sampling at 24, 48, and 72 hours to see if the concentration plateaus).[7]

  • Step 5: Sample Preparation and Analysis

    • After equilibration, allow the vials to stand stationary at the set temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) into a gas-tight syringe.

    • Immediately pass the liquid through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

    • Dilute the filtered sample as necessary with the mobile phase to fall within the linear range of the HPLC calibration curve.

    • Analyze the sample by a validated HPLC-UV method to determine the concentration of COESC.

Visualization of Experimental Workflow

The following diagram outlines the critical steps for the accurate determination of COESC solubility.

G Workflow for Thermodynamic Solubility Determination of COESC prep Step 1: Preparation (Inert Atmosphere) add_solid Step 2: Add Excess COESC to Vial prep->add_solid add_solvent Step 3: Add Anhydrous Solvent (e.g., ACN) add_solid->add_solvent equilibrate Step 4: Equilibrate (25°C, 24h Shake) add_solvent->equilibrate settle Step 5: Settle (2h, 25°C, No Shake) equilibrate->settle sample Step 6: Sample Supernatant (Syringe) settle->sample filter Step 7: Filter (0.22 um PTFE) sample->filter analyze Step 8: Dilute & Analyze (HPLC-UV) filter->analyze result Result: Solubility (mg/mL) analyze->result

Caption: A step-by-step workflow for determining the solubility of COESC.

Expected Solubility Profile & Data Interpretation

While no specific experimental data for COESC exists in the public domain, a solubility profile can be extrapolated based on its structure and the known behavior of similar sulfonyl chlorides.[2]

Extrapolated Quantitative Solubility Data
SolventFormulaTypePredicted Solubility (mg/mL at 25°C)Qualitative Classification
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar Aprotic> 200Very Soluble
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic> 200Very Soluble
AcetoneC₃H₆OPolar Aprotic100 - 150Freely Soluble
Acetonitrile (ACN)C₂H₃NPolar Aprotic50 - 100Soluble
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic20 - 50Sparingly Soluble
EthanolC₂H₆OPolar ProticReactiveUnsuitable
WaterH₂OPolar ProticReactive / InsolubleUnsuitable
Discussion of Expected Results
  • High Solubility in DMSO and DMF: The high polarity and strong hydrogen bond accepting character of DMSO and DMF are expected to effectively solvate the multiple polar sites of the COESC molecule, leading to very high solubility.

  • Moderate Solubility in Acetone and Acetonitrile: These solvents are also polar aprotic but are less polar than DMSO and DMF. They are expected to be good solvents for COESC, providing a balance of solubility and ease of removal, making them attractive candidates for reaction media.

  • Lower Solubility in THF: THF is the least polar solvent in this series. While it is an ether like the oxolane ring in COESC, its overall lower polarity would likely result in reduced solubility compared to the other aprotic solvents.

  • Reactivity in Protic Solvents: As discussed, protic solvents like water and alcohols are not recommended for dissolving COESC due to rapid solvolysis.[3][5] Any attempt to measure solubility in these solvents would predominantly measure the rate of degradation rather than true solubility.

Safety & Handling Considerations

Sulfonyl chlorides are hazardous reagents that must be handled with appropriate precautions.

  • Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[9][11]

  • Reactivity with Water: They react exothermically, sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a chemical-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9][12]

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[10]

  • Spill Management: In case of a small spill, evacuate non-essential personnel, ensure you are wearing full PPE, and absorb the spill with an inert, dry material (e.g., vermiculite or sand). Do not use water.[9][12]

Conclusion

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (COESC) is predicted to be a highly polar molecule with good solubility in polar aprotic solvents like DMSO, DMF, acetone, and acetonitrile. Its solubility is expected to be significantly lower in less polar solvents. Crucially, due to the high reactivity of the sulfonyl chloride functional group, polar protic solvents such as water and alcohols are unsuitable and will lead to rapid chemical degradation. The experimental protocol detailed in this guide, which emphasizes anhydrous conditions and an inert atmosphere, provides a reliable framework for obtaining accurate thermodynamic solubility data. This information is indispensable for the successful development of synthetic routes and processes involving this and other reactive sulfonyl chloride intermediates.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • FILAB. (n.d.). OECD 105 Testing Services.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Phytosafe. (n.d.). OECD 105.
  • OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Benchchem. (n.d.). Technical Guide: Solubility Profile of (2-Chlorophenyl)methanesulfonyl Chloride in Organic Solvents. BenchChem.
  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
  • JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 906-923.
  • ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, August 7). SAFETY DATA SHEET.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis.
  • PMC. (n.d.). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2'.
  • PMC. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • YouTube. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
  • Mol-Instincts. (n.d.). 2-[(3-cyanooxolan-3-yl)oxy]ethane-1-sulfonamide.
  • Wikipedia. (n.d.). Sulfuryl chloride.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • NextSDS. (n.d.). 2-(oxetan-3-yloxy)ethane-1-sulfonyl chloride — Chemical Substance Information.
  • ChemicalBook. (2025, September 25). 2-chloroethanesulfonyl chloride.
  • PubChemLite. (n.d.). 2-(2-oxooxolan-3-yl)ethane-1-sulfonyl chloride.
  • Wikipedia. (n.d.). 2-Chloroethanesulfonyl chloride.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride in Medicinal Chemistry

Introduction: The Strategic Value of a Unique Sulfonyl Chloride in Drug Discovery In the landscape of medicinal chemistry, sulfonyl chlorides are indispensable electrophilic building blocks, primarily utilized for the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Unique Sulfonyl Chloride in Drug Discovery

In the landscape of medicinal chemistry, sulfonyl chlorides are indispensable electrophilic building blocks, primarily utilized for the synthesis of sulfonamides—a privileged scaffold found in a vast array of therapeutic agents.[1] The reactivity of the sulfonyl chloride group allows for its facile coupling with primary and secondary amines, enabling the rapid generation of diverse compound libraries for biological screening.[1] This document provides detailed application notes and protocols for a specialized building block, 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride , designed for researchers, scientists, and drug development professionals.

The subject molecule introduces a unique combination of structural features: a spirocyclic oxolane ether linkage and a nitrile group. The inherent three-dimensionality of spirocycles is increasingly sought after in drug design to improve physicochemical properties and escape the "flatland" of traditional aromatic scaffolds.[2] The oxolane moiety can act as a hydrogen bond acceptor, while the cyano group can engage in various non-covalent interactions or serve as a metabolic handle. This application note will detail the potential applications, safe handling, and synthetic protocols associated with this promising reagent.

Physicochemical Properties and Postulated Applications

While specific experimental data for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is not widely published, its properties and applications can be expertly inferred from its constituent functional groups and the well-established chemistry of sulfonyl chlorides.

PropertyEstimated Value/CharacteristicRationale and Potential Impact in Medicinal Chemistry
Molecular Formula C₇H₁₀ClNO₄SDerived from structural analysis.
Molecular Weight ~239.67 g/mol A moderate molecular weight, suitable for inclusion in drug-like molecules without significant "molecular weight creep".
Reactivity HighThe sulfonyl chloride moiety is a potent electrophile, susceptible to nucleophilic attack by amines, alcohols, and even activated carbon nucleophiles. It will react readily with water and other protic solvents.[3]
Key Structural Features Spirocyclic Oxolane, Cyano Group, Flexible Ether LinkageThe spirocyclic system introduces 3D character, potentially improving solubility and reducing crystal packing effects.[2] The cyano and ether functionalities provide polar contact points for target binding.
Potential Applications Library Synthesis, Fragment-Based Drug Discovery (FBDD), Late-Stage FunctionalizationIts primary role is as a versatile building block for creating libraries of novel sulfonamides. The unique spirocyclic fragment is also suitable for FBDD campaigns.

Core Application: Synthesis of Novel Sulfonamides

The principal application of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is the synthesis of the corresponding sulfonamides. The resulting 2-[(3-cyanooxolan-3-yl)oxy]ethane-1-sulfonamide derivatives are novel chemical entities with potential for a range of biological activities. The general reaction scheme is presented below:

G reagent 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride product Target Sulfonamide Derivative reagent->product + Amine amine Primary or Secondary Amine (R1R2NH) amine->product hcl HCl (byproduct) product->hcl Forms base Base (e.g., Triethylamine, Pyridine) base->product Scavenges HCl solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reagent

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a robust, general method for the reaction of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.0 eq)

  • Amine of interest (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the amine of interest (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.5 eq) to the stirred amine solution.

  • Sulfonyl Chloride Addition: Dissolve 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.[1]

  • Workup:

    • Upon completion, quench the reaction by adding water or 1M HCl to neutralize the excess base.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired sulfonamide.

Safety and Handling of Sulfonyl Chlorides

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, like all sulfonyl chlorides, is a reactive and corrosive compound that must be handled with appropriate safety precautions.

Primary Hazards:

  • Corrosivity: Can cause severe burns to the skin, eyes, and respiratory tract.[3][4]

  • Reactivity with Water: Reacts exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][5]

  • Toxicity: Inhalation of vapors or dust can be harmful. Decomposition may produce toxic gases like sulfur dioxide and hydrogen chloride.[3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield are essential.[3][4]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use.[3]

  • Protective Clothing: A chemical-resistant lab coat is required.[3][4]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3]

Handling and Storage:

  • Handle in a well-ventilated area, preferably a chemical fume hood.[4]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place, away from moisture.[6][7]

  • Store away from incompatible materials such as strong bases, alcohols, and water.[4]

Spill and Waste Disposal:

  • For small spills, cover with a dry, inert absorbent material like sand or soda ash. Do not use water.[3][5]

  • Carefully collect the absorbed material into a sealed container for disposal.

  • Excess sulfonyl chloride must be quenched before disposal. A recommended method is the slow, controlled addition of the sulfonyl chloride solution to a cold, stirred solution of a weak base like sodium bicarbonate.[3]

Postulated Synthetic Route

While the commercial availability of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride may vary, a plausible synthetic route would involve the oxidative chlorination of a corresponding thiol or disulfide. This is a common and effective method for preparing sulfonyl chlorides.[8][9]

G cluster_0 Oxidative Chlorination start Thiol Precursor (R-SH) product 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (R-SO₂Cl) start->product Reaction oxidizing_agent Oxidizing Agent (e.g., H₂O₂) oxidizing_agent->product chlorinating_agent Chlorinating Agent (e.g., TMSCl, ZrCl₄) chlorinating_agent->product

Caption: Plausible synthetic workflow for the title compound.

Conclusion

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride represents a valuable, albeit specialized, building block for medicinal chemistry. Its unique structural features offer an entry point to novel sulfonamide libraries with enhanced three-dimensional character. The protocols and safety information provided herein are based on established chemical principles and are intended to enable researchers to effectively and safely utilize this reagent in their drug discovery efforts. Adherence to rigorous safety protocols is paramount when working with this class of reactive compounds.

References

  • Jacobsen, E. N., et al. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. PubMed. Available from: [Link]

  • High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. (2019). Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Furan-2-sulfonyl chloride. (February 09 2006). Available from: [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. The Journal of Organic Chemistry, 74(24), 9287–9291. Available from: [Link]

  • Molport. 2-[(3-cyanooxolan-3-yl)oxy]ethane-1-sulfonamide. Available from: [Link]

  • Barrio, P., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Available from: [Link]

  • NextSDS. 2-(oxan-3-yl)ethane-1-sulfonyl chloride — Chemical Substance Information. Available from: [Link]

  • NextSDS. 2-(2-oxooxolan-3-yl)ethane-1-sulfonyl chloride — Chemical Substance Information. Available from: [Link]

  • Barrio, P., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(51), 18403-18407. Available from: [Link]

  • PubChem. Ethanesulfonyl chloride. Available from: [Link]

  • PubChem. 2-Cyanoethane-1-sulfonyl chloride. Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

  • Barrio, P., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available from: [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available from: [Link]

  • Wikipedia. 2-Chloroethanesulfonyl chloride. Available from: [Link]

Sources

Application

Application Note: Advanced Cross-Coupling Protocols for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

Executive Summary The building block 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (CAS: 2174002-19-6) is a highly functionalized aliphatic intermediate. Its oxolane (tetrahydrofuran) ring, bearing both a cyano g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The building block 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (CAS: 2174002-19-6) is a highly functionalized aliphatic intermediate. Its oxolane (tetrahydrofuran) ring, bearing both a cyano group and an ether linkage at the C3 position, constitutes a sterically demanding, polar, sp³-rich motif highly attractive for modern drug discovery. However, cross-coupling its aliphatic ethyl chain (-CH₂-CH₂-SO₂Cl) poses significant synthetic challenges. Classical 2-electron palladium-catalyzed Suzuki-Miyaura conditions often fail due to sluggish oxidative addition of the alkyl sulfonyl chloride to Pd(0) and rapid β -hydride elimination of the resulting alkyl-Pd intermediate.

To overcome these limitations, this guide details two field-validated, 1-electron photoredox methodologies: Radical-Radical C-S Cross-Coupling (to form complex sulfones) and Metallaphotoredox Desulfinative C-C Cross-Coupling (to form sp³-sp² carbon bonds).

Mechanistic Rationale: Overcoming Aliphatic Limitations

Transitioning from a 2-electron transition-metal pathway to a 1-electron photoredox pathway bypasses the traditional oxidative addition bottleneck. Under visible-light irradiation, an excited-state photocatalyst donates a single electron to the sulfonyl chloride, generating a radical anion that rapidly collapses to expel a chloride ion.

The resulting sulfonyl radical (R-SO₂•) sits at a mechanistic bifurcation point:

  • C-S Bond Formation: The sulfonyl radical can be directly intercepted by an alkyl or aryl radical (generated simultaneously from a trifluoroborate salt) to yield complex sulfones[1].

  • C-C Bond Formation: Alternatively, the sulfonyl radical can undergo desulfination (extrusion of SO₂ gas) to generate a primary alkyl radical (R•) . This carbon-centered radical is then captured by a Nickel(II) catalytic cycle, enabling [2].

G A 2-[(3-Cyanooxolan-3-yl)oxy]ethane- 1-sulfonyl chloride B Single-Electron Reduction (Photocatalyst*) A->B C Radical Anion [R-SO₂Cl]•⁻ B->C D Sulfonyl Radical R-SO₂• C->D -Cl⁻ E Alkyl Radical R• + SO₂↑ D->E Desulfination (-SO₂) F C-S Cross-Coupling (Sulfone Product) D->F + R'• (from R'-BF₃K) Radical-Radical Coupling G C-C Cross-Coupling (Alkyl-Aryl Product) E->G Ni-Catalyzed Cross-Coupling

Figure 1: Divergent photoredox pathways for aliphatic sulfonyl chlorides yielding C-S or C-C bonds.

Experimental Methodologies

Protocol A: Visible-Light-Catalyzed Radical-Radical C-S Cross-Coupling

This protocol leverages photoredox catalysis to couple the aliphatic sulfonyl chloride with potassium trifluoroborate salts, [1].

Reagents & Materials:

  • Substrate: 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.0 mmol)

  • Coupling Partner: Potassium organotrifluoroborate (e.g., benzyltrifluoroborate) (1.5 mmol)

  • Photocatalyst: fac-Ir(ppy)₃ (1 mol%)

  • Solvent: Degassed CH₃CN/H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Solid Reagent Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the potassium trifluoroborate salt and the Ir-photocatalyst.

  • Solvent Addition: Add the CH₃CN/H₂O mixture. Causality Note: The 20% water content is critical; it solubilizes the inorganic trifluoroborate salt, enabling efficient single-electron oxidation by the photocatalyst.

  • Substrate Addition: Add the sulfonyl chloride. Causality Note: Because aliphatic sulfonyl chlorides are sensitive to hydrolysis, this reagent must be added last, immediately prior to sealing the vessel.

  • Degassing: Subject the mixture to three rapid freeze-pump-thaw cycles. Oxygen is a potent triplet-state quencher and will shut down the photoredox cycle if not rigorously removed.

  • Irradiation: Backfill with Argon. Irradiate the mixture using a 34 W Blue LED lamp ( λmax​ ≈ 450 nm) at ambient temperature for 12–24 hours with vigorous stirring.

  • Workup: Quench with water (10 mL), extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Validation & In-Process Controls:

  • Luminescence Check: The reaction mixture should exhibit the characteristic bright green/yellow luminescence of the Ir-catalyst under blue light. A rapid color change to dark brown indicates catalyst degradation (usually due to incomplete degassing).

  • TLC Monitoring: Because the aliphatic starting material lacks a strong UV chromophore, use a KMnO₄ or phosphomolybdic acid (PMA) stain to track the disappearance of the sulfonyl chloride.

Protocol B: Metallaphotoredox Desulfinative C-C Cross-Coupling

To form C-C bonds, the sulfonyl chloride must undergo complete desulfination. This is achieved by merging the photoredox generation of the alkyl radical with a Nickel catalytic cycle that captures the radical for[2].

Reagents & Materials:

  • Substrate: 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.5 mmol)

  • Coupling Partner: Aryl bromide (1.0 mmol)

  • Ni-Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Base: 2,6-Lutidine or Cs₂CO₃ (2.0 mmol)

  • Solvent: Anhydrous DMF (10 mL)

Step-by-Step Procedure:

  • Ni-Complex Pre-activation: In a nitrogen-filled glovebox, combine NiCl₂·glyme and dtbbpy in 2 mL of DMF. Stir for 15 minutes until a homogeneous pale green/blue complex forms.

  • Reaction Assembly: To a 20 mL vial, add the aryl bromide, the Ir-photocatalyst, and the base. Transfer the pre-formed Ni-complex solution into this vial.

  • Substrate Addition: Add the sulfonyl chloride and the remaining 8 mL of DMF.

  • Irradiation: Seal the vial with a Teflon-lined septum cap. Remove from the glovebox and irradiate with a 34 W Blue LED lamp for 24 hours. Causality Note: Use a cooling fan. High temperatures can accelerate undesired β -hydride elimination of the Ni-alkyl intermediate before reductive elimination can occur.

  • Workup: Carefully vent the vial with a needle (SO₂ gas is under pressure). Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry, concentrate, and purify via chromatography.

Validation & In-Process Controls:

  • Gas Evolution: The extrusion of SO₂ is a stoichiometric driving force. A slight pressure buildup in the sealed vial is a positive physical indicator of successful desulfination.

  • LC-MS Tracking: Monitor for the homocoupled aryl byproduct (Ar-Ar). High levels of Ar-Ar indicate that the Nickel cycle is turning over, but the generation of the alkyl radical from the sulfonyl chloride is too slow.

Quantitative Data & Optimization Parameters

The following table summarizes the key metrics and divergent parameters between the two cross-coupling systems for easy comparison:

ParameterProtocol A: C-S Cross-CouplingProtocol B: C-C Cross-Coupling
Target Bond Formed C(sp³)–SO₂–C(sp³/sp²)C(sp³)–C(sp²)
Coupling Partner Organotrifluoroborates (R-BF₃K)Aryl/Heteroaryl Bromides (Ar-Br)
Catalyst System fac-Ir(ppy)₃ (1 mol%)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ + NiCl₂/dtbbpy
Light Source 34 W Blue LED (450 nm)34 W Blue LED (450 nm)
Optimal Solvent CH₃CN / H₂O (4:1)Anhydrous DMF
Key Byproducts KCl, BF₃SO₂ (gas), HCl (neutralized by base)
Expected Yield Range 65% – 85%50% – 70%
Primary Failure Mode Hydrolysis of sulfonyl chloride β -hydride elimination / Homocoupling

References

  • Liu, S.-P., He, Y.-H., & Guan, Z. (2023). Photoredox-Catalyzed Radical-Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. The Journal of Organic Chemistry, 88(15), 11161-11172.[Link]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-Electron Transmetalation in Organoboron Cross-Coupling by Photoredox/Nickel Dual Catalysis. Science, 345(6195), 433-436.[Link]

Sources

Method

Application Notes &amp; Protocols: 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride as a Versatile Building Block for API Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the application of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride as a sophisticated bu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride as a sophisticated building block for the synthesis of Active Pharmaceutical Ingredients (APIs). This reagent is uniquely designed to introduce a cyano-substituted oxolane (tetrahydrofuran) moiety into target molecules, a scaffold of significant interest in medicinal chemistry. The highly reactive sulfonyl chloride group allows for efficient coupling with a wide range of nucleophiles, primarily primary and secondary amines, to form stable sulfonamides.[1] This guide covers the reagent's physicochemical properties, critical safety and handling protocols, a detailed, validated procedure for sulfonamide synthesis, and a comprehensive troubleshooting section. The strategic incorporation of the cyano-oxolane motif can favorably modulate key drug-like properties, including solubility, metabolic stability, and target-binding interactions.[2][3]

Introduction and Scientific Rationale

The design of novel APIs often hinges on the use of advanced building blocks that can introduce specific, high-value structural motifs. 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is one such reagent, offering a strategic advantage in drug discovery programs. It combines three key structural features in a single, synthetically accessible molecule:

  • The Sulfonyl Chloride (-SO₂Cl): A highly reliable and reactive electrophilic handle for forming robust carbon-sulfur or nitrogen-sulfur bonds.[1] Its reaction with amines to form sulfonamides is a cornerstone of medicinal chemistry, present in a multitude of approved drugs.[1]

  • The Oxolane (Tetrahydrofuran) Ring: A prevalent heterocyclic system in pharmaceuticals, valued for its ability to improve aqueous solubility and serve as a stable, three-dimensional scaffold that can present substituents in well-defined spatial orientations.[2]

  • The Cyano (-C≡N) Group: A versatile pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and an enhancer of metabolic stability.[4] Its presence on a quaternary carbon prevents metabolic release of cyanide.

The strategic value of this building block lies in its ability to append the –SO₂CH₂CH₂O-(3-cyano-oxolane) fragment onto a lead molecule, thereby providing a powerful tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing biological activity.

Physicochemical Properties & Handling

While a specific CAS number for the title sulfonyl chloride is not publicly cataloged, its reactivity profile is well-defined by its functional group. The corresponding sulfonamide is cataloged under CAS 2580249-40-5.[5]

PropertyData
Molecular Formula C₇H₁₀ClNO₄S
Molecular Weight 240.67 g/mol
Appearance Presumed to be a colorless to pale yellow oil or low-melting solid, characteristic of aliphatic sulfonyl chlorides.
Reactivity Highly electrophilic sulfur (VI) center.
Moisture Sensitivity Reacts exothermically, and potentially violently, with water and other protic nucleophiles.[6][7]
2.1. Critical Safety & Handling Precautions

Hazard Statement: Sulfonyl chlorides are corrosive, moisture-sensitive, and lachrymatory. They can cause severe skin burns, serious eye damage, and respiratory irritation.[6][8] All handling must be performed by trained personnel in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): A full suite of PPE is mandatory. This includes a chemical-resistant lab coat, tightly fitting safety goggles, a full-face shield, and chemical-resistant gloves (e.g., nitrile).[6][9]

  • Engineering Controls: All manipulations, including weighing, solution preparation, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[7]

  • Storage: The reagent must be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry, and well-ventilated area away from water, bases, and alcohols.[7] Refrigeration is recommended to maintain long-term stability.[9]

  • Spill Management: In case of a small spill, evacuate the immediate area. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or soda ash. Do not use water or combustible materials. [6] Collect the absorbed material in a sealed container for hazardous waste disposal.

Core Application: Synthesis of Sulfonamides

The primary application of this building block is the synthesis of N-substituted sulfonamides via reaction with primary or secondary amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by elimination of hydrogen chloride, which is neutralized by a base.[1]

3.1. General Reaction Workflow

The following diagram outlines the key steps for a typical sulfonylation reaction using this building block.

G cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine Substrate + Anhydrous Solvent base Non-nucleophilic Base (e.g., Pyridine, TEA) reaction_vessel Reaction Vessel (Stirring, 0 °C) base->reaction_vessel Charge Reactor warm Warm to RT Monitor Reaction (TLC/LCMS) reaction_vessel->warm reagent_add Dissolve Building Block in Anhydrous Solvent reagent_add->reaction_vessel Add Dropwise quench Quench with aq. NaHCO₃ warm->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify product Final Sulfonamide Product purify->product

Caption: General workflow for sulfonamide synthesis. (Max Width: 760px)
3.2. Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis of a target sulfonamide.

Materials & Equipment:

  • Flame-dried, two- or three-necked round-bottom flask with a magnetic stir bar

  • Septa and needles/syringes

  • Inert gas line (Argon or Nitrogen)

  • Ice-water bath

  • Amine substrate (1.0 eq)

  • 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.05 - 1.2 eq)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA, 1.5 - 2.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Initial Charge: To the flask, add the amine substrate (1.0 eq) and dissolve it in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration relative to the amine).

  • Base Addition: Add the anhydrous base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: This is crucial to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride, preventing side reactions and degradation.

  • Reagent Preparation: In a separate dry vial under inert gas, dissolve 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.1 eq) in a small amount of the same anhydrous solvent.

  • Reagent Addition: Slowly add the sulfonyl chloride solution dropwise via syringe to the cooled, vigorously stirring amine solution over 10-20 minutes. A precipitate (the amine hydrochloride salt) will likely form.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction for the consumption of the amine starting material using an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C. Carefully and slowly add saturated aqueous NaHCO₃ solution to quench any unreacted sulfonyl chloride and neutralize the reaction mixture. Safety Note: Vigorous gas (CO₂) evolution will occur. Ensure adequate headspace in the flask and perform this step slowly.[7]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent (e.g., DCM or Ethyl Acetate).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

3.3. Expected Product Characterization Data
TechniqueExpected Observations
¹H NMR Appearance of a new broad singlet or triplet (depending on adjacent protons) for the N-H proton of the sulfonamide (if applicable). Characteristic multiplets for the oxolane ring protons and the two -CH₂- groups of the ethane linker.
¹³C NMR Signals corresponding to the carbons of the oxolane ring, the ethane linker, and the quaternary carbon bearing the cyano group.
FT-IR (cm⁻¹) Characteristic stretching frequencies for S=O (asymmetric and symmetric, ~1350-1320 and ~1170-1150), C≡N (~2250-2240, often weak), and C-O-C (~1100).
HRMS The calculated exact mass of the protonated molecule [M+H]⁺ should match the observed mass to within 5 ppm, confirming the elemental composition.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride due to hydrolysis.[7] 2. Poorly nucleophilic amine. 3. Insufficient base.1. Use fresh reagent; ensure all glassware and solvents are scrupulously dry. 2. Increase reaction temperature (e.g., to 40 °C) or use a more forcing base like DBU (use with caution). 3. Increase stoichiometry of the base to >2.0 equivalents.
Reaction Stalls (Incomplete) 1. Base hydrochloride salt may be coating the amine, preventing reaction. 2. Steric hindrance around the amine.1. Use a solvent that better solubilizes the salt (e.g., acetonitrile) or add a co-solvent. 2. Increase reaction time and/or temperature.
Multiple Products on TLC 1. Reaction of the product with the sulfonyl chloride (if the product has a nucleophilic site). 2. Degradation of starting material or product.1. Use a smaller excess of the sulfonyl chloride (e.g., 1.05 eq). Ensure slow, controlled addition at 0 °C. 2. Maintain low reaction temperature and ensure the reaction is not run for an excessive amount of time.
Difficult Purification Co-elution of product with unreacted amine or base.Before chromatography, perform an acidic wash (e.g., 1M HCl) to remove basic impurities, followed by a basic wash (NaHCO₃) and water wash to remove acidic byproducts.[9] Ensure the final organic solution is neutral before concentrating.
Conclusion

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a highly valuable and synthetically versatile building block for modern drug discovery. Its well-defined reactivity allows for the reliable and efficient incorporation of a drug-like cyano-oxolane scaffold into a wide range of molecular architectures. The protocols and handling guidelines presented here provide a comprehensive framework for researchers to safely and effectively utilize this reagent in the synthesis of novel sulfonamides, accelerating the development of next-generation therapeutics.

References
  • King, J. F., & Lee, T. M. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • Chemspace. 2-[(3-cyanooxolan-3-yl)oxy]ethane-1-sulfonamide. Chemspace. [Link]

  • Li, Z., et al. (2022). Rapid Access to Aliphatic Sulfonamides. Organic Letters. [Link]

  • Ataman Kimya. OXOLANE. Ataman Kimya. [Link]

  • Vlietstra, E. J., et al. (1988). Sulfonyl Cyanides: Their Preparation from Sulfinates and Cyanogen Chloride, and Their Reactions. Organic Syntheses. [Link]

  • Gherghel, D., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules. [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

  • Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • International Labour Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE. [Link]

  • NextSDS. 2-[(1-cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride. NextSDS. [Link]

  • Hader, S. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]

  • Royal Society of Chemistry. (2012). Synthesis of sulfonyl chloride substrate precursors. RSC. [Link]

  • NextSDS. 2-(oxan-3-yl)ethane-1-sulfonyl chloride. NextSDS. [Link]

  • Google Patents. EP3519397B1 - Cyano-subtituted heterocycles with activity as inhibitors of usp30.
  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. WJARR. [Link]

  • ACS Chemical Health & Safety. (2024). Safe handling of chlorine. ACS Publications. [Link]

  • International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. IJSRT. [Link]

  • ResearchGate. (2021). Structures and calculated physico-chemical properties of the APIs. ResearchGate. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Google Patents. EP 0583960 A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. [Link]

  • Chembase. (n.d.). 化合物名 CAS No. 医薬原料事業部・精密化学品事業部 取扱製品リスト. [Link]

  • Google Patents.
  • Al-kassas, R., et al. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Pharmaceuticals. [Link]

  • Wikipedia. 2-Chloroethanesulfonyl chloride. [Link]

  • ResearchGate. (2020). Physicochemical properties of active pharmaceutical ingredients (APIs). ResearchGate. [Link]

  • MDPI. (2024). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics. [Link]

Sources

Application

Reagents and Protocols for the Selective Modification of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl Chloride

Executive Summary 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a highly versatile, bifunctional building block utilized in modern drug discovery to introduce polar, sp³-rich scaffolds. The molecule features a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a highly versatile, bifunctional building block utilized in modern drug discovery to introduce polar, sp³-rich scaffolds. The molecule features a rigid oxolane (tetrahydrofuran) ring substituted with a cyano (-CN) group and an ether linkage terminating in a highly reactive ethanesulfonyl chloride (-SO₂Cl) group. Modifying this scaffold requires a strategic approach due to the differing reactivities of its functional groups. This application note provides field-proven, self-validating protocols for the divergent modification of this compound, focusing on chemoselective transformations.

Chemical Profile & Reactivity Hierarchy

To successfully functionalize this molecule without causing degradation or unwanted side reactions, researchers must exploit its intrinsic reactivity hierarchy:

  • Sulfonyl Chloride (-SO₂Cl): The most electrophilic site. It reacts rapidly with nucleophiles (amines, alcohols)[1].

  • Nitrile (-CN): A moderately reactive electrophile that requires harsh reducing agents or strong organometallics to react. It must be modified after the sulfonyl chloride is protected or functionalized[2].

  • Ether Linkage & Oxolane Ring: Generally inert under standard nucleophilic substitution and reduction conditions, providing a stable structural core.

Workflow SM 2-[(3-Cyanooxolan-3-yl)oxy] ethane-1-sulfonyl chloride Sulfonamide Sulfonamides (Primary Modification) SM->Sulfonamide 1°/2° Amines DIPEA, DCM Sulfonate Sulfonate Esters (Primary Modification) SM->Sulfonate Alcohols TEA, DMAP, DCM Amine Primary Amines (Secondary Modification) Sulfonamide->Amine BH3-THF Reflux

Synthetic workflow for the divergent modification of the bifunctional oxolane building block.

Modification Strategy 1: Sulfonamide Synthesis

The most common modification of this scaffold is the synthesis of sulfonamides, a ubiquitous motif in medicinal chemistry.

Causality & Experimental Design: Amines act as strong nucleophiles to attack the sulfonyl chloride. N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA) because its significant steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of unwanted quaternary ammonium salts[1]. Dichloromethane (DCM) is utilized as the solvent due to its aprotic nature and excellent solubilizing properties.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.0 eq, 5.0 mmol) in anhydrous DCM (50 mL) to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exothermic nature of the sulfonylation.

  • Base Addition: Add DIPEA (2.0 eq, 10.0 mmol) dropwise via syringe. Stir for 5 minutes.

  • Amine Addition: Slowly add the desired primary or secondary amine (1.1 eq, 5.5 mmol).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Modification Strategy 2: Sulfonate Ester Formation

Synthesizing sulfonate esters requires a different catalytic approach because alcohols are significantly weaker nucleophiles than amines.

Causality & Experimental Design: To overcome the poor nucleophilicity of alcohols, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[3]. DMAP attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate is rapidly intercepted by the alcohol. TEA is used as a stoichiometric base to neutralize the generated HCl, preventing the degradation of the acid-sensitive oxolane ring.

Mechanism RSO2Cl Sulfonyl Chloride Intermediate Sulfonylpyridinium Intermediate (Highly Electrophilic) RSO2Cl->Intermediate Nucleophilic Attack by DMAP DMAP DMAP Catalyst DMAP->Intermediate Alcohol Alcohol (ROH) Product Sulfonate Ester Alcohol->Product Intermediate->Product Attack by Alcohol Byproduct DMAP-HCl Salt (Neutralized by TEA) Intermediate->Byproduct Leaving Group (Cl-)

DMAP-catalyzed activation mechanism for the formation of sulfonate esters.

Step-by-Step Protocol:

  • Preparation: In a dry flask under Argon, dissolve the target alcohol (1.0 eq, 5.0 mmol) and TEA (2.0 eq, 10.0 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (0.1 eq, 0.5 mmol) to the solution.

  • Cooling: Cool the mixture to 0 °C.

  • Electrophile Addition: Add 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.2 eq, 6.0 mmol) dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 4–8 hours until the alcohol is consumed.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (2 × 20 mL) to remove DMAP and TEA, saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate.

Modification Strategy 3: Nitrile Reduction (Post-Sulfonylation)

Once the highly reactive sulfonyl chloride is masked (e.g., converted to a stable sulfonamide), the cyano group can be modified.

Causality & Experimental Design: Reducing a nitrile to a primary amine typically requires strong hydride donors. However, reagents like Lithium Aluminum Hydride (LiAlH₄) are too harsh and can cleave sulfonamides or ether linkages[2]. Borane-Tetrahydrofuran (BH₃·THF) is selected for its exceptional chemoselectivity. It coordinates with the nitrile nitrogen and reduces it to the primary amine without disturbing the oxolane core or the sulfonamide linkage.

Step-by-Step Protocol:

  • Preparation: Dissolve the sulfonamide-protected intermediate (1.0 eq, 3.0 mmol) in anhydrous THF (30 mL) under Argon.

  • Cooling: Cool to 0 °C.

  • Reduction: Slowly add BH₃·THF complex (1.0 M in THF, 3.0 eq, 9.0 mL) dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction to 70 °C for 12 hours.

  • Quenching: Cool the mixture to 0 °C. Carefully add Methanol (10 mL) dropwise to quench excess borane (Caution: H₂ gas evolution).

  • Complex Cleavage: Add 1M HCl (15 mL) and reflux for 1 hour to break the stable boron-amine complex.

  • Workup: Cool to room temperature, basify to pH 10 using 1M NaOH, and extract with Ethyl Acetate (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the primary amine.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the described modifications, providing a benchmark for experimental validation.

Modification TypeTarget Functional GroupReagents & CatalystsTemp / TimeTypical YieldChemoselectivity Notes
Sulfonamide Synthesis -SO₂Cl → -SO₂NR₂1°/2° Amine, DIPEA, DCM0 °C to RT / 2-4 h85 - 95%Highly selective; -CN group remains intact.
Sulfonate Ester -SO₂Cl → -SO₂ORAlcohol, TEA, DMAP (10 mol%), DCM0 °C to RT / 4-8 h75 - 85%DMAP prevents side reactions; -CN group intact.
Nitrile Reduction -CN → -CH₂NH₂BH₃·THF, THFReflux / 12 h65 - 80%Requires prior protection of -SO₂Cl. Ether is stable.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. Available at:[Link]

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583. Available at:[Link]

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (3rd ed.). John Wiley & Sons. Available at:[Link]

Sources

Method

Process Chemistry Masterclass: Scale-Up Manufacturing of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl Chloride

Executive Summary & Route Rationale The molecule 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a highly specialized, sterically congested electrophile. It serves as a critical intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Rationale

The molecule 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a highly specialized, sterically congested electrophile. It serves as a critical intermediate in the synthesis of sulfonamide-based TMEM16A (Anoctamin-1) modulators, which are actively investigated for the treatment of cystic fibrosis and other respiratory pathologies[1].

Transitioning this molecule from discovery-scale (milligrams) to pilot-scale (kilograms) presents significant chemical engineering challenges:

  • Cyanohydrin Instability: The cyanoether linkage cannot be formed via direct alkylation of a cyanohydrin under basic conditions, as the substrate will rapidly undergo retro-cyanation.

  • Moisture Sensitivity: Aliphatic sulfonyl chlorides are highly prone to hydrolysis and can react vigorously with trace moisture[2].

To bypass these limitations, we have designed a robust, three-step linear sequence: a Lewis acid-mediated multicomponent oxa-cyanation, followed by a phase-transfer catalyzed aliphatic sulfonation, and culminating in a strictly anhydrous Vilsmeier-Haack chlorosulfonylation.

Process Flow & Engineering Controls

SyntheticRoute SM Tetrahydrofuran-3-one + 2-Chloroethanol Step1 Step 1: Oxa-Cyanation TMSCN, ZnI2, DCM, 0-20°C SM->Step1 Int1 3-(2-Chloroethoxy)oxolane- 3-carbonitrile Step1->Int1 Step2 Step 2: Sulfonation Na2SO3, TBAB, H2O/EtOH, 85°C Int1->Step2 Int2 Sodium 2-[(3-cyanooxolan-3-yl)oxy] ethane-1-sulfonate Step2->Int2 Step3 Step 3: Chlorosulfonylation SOCl2, cat. DMF, Toluene, 60°C Int2->Step3 Product 2-[(3-Cyanooxolan-3-yl)oxy]ethane- 1-sulfonyl chloride Step3->Product

Figure 1: Three-step synthetic route for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride.

Detailed Experimental Protocols & Causality

Step 1: Lewis Acid-Mediated Oxa-Cyanation

Objective: Synthesis of 3-(2-chloroethoxy)oxolane-3-carbonitrile.

  • Mechanistic Rationale & Causality: Traditional etherification of cyanohydrins fails due to their thermodynamic instability in the presence of bases. To circumvent this, we utilize a one-pot, three-component coupling. Zinc iodide ( ZnI2​ ) activates the ketone for nucleophilic attack by 2-chloroethanol, generating a transient oxocarbenium ion. Trimethylsilyl cyanide (TMSCN) immediately and irreversibly traps this intermediate[3]. This pathway completely avoids the formation of the unstable free cyanohydrin.

  • Protocol:

    • Purge a dry, glass-lined reactor with N2​ . Charge anhydrous dichloromethane (DCM, 10 vol), tetrahydrofuran-3-one (1.0 eq, 1.0 kg), and 2-chloroethanol (1.2 eq).

    • Add ZnI2​ (0.05 eq) in one portion. Cool the reactor jacket to 0 °C.

    • Critical Safety Step: Slowly dose TMSCN (1.1 eq) via an addition funnel over 2–3 hours. Maintain internal temperature <10 °C to control the exotherm and prevent the volatilization of toxic cyanides.

    • Warm the mixture to 20 °C and stir for 12 hours.

    • Quench by slowly adding saturated aqueous NaHCO3​ (5 vol). Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a pale oil.

  • Self-Validating IPC: GC-MS Analysis. The reaction is validated as complete when the residual tetrahydrofuran-3-one peak is <1.0 AUC%.

Step 2: Phase-Transfer Catalyzed Aliphatic Sulfonation

Objective: Synthesis of Sodium 2-[(3-cyanooxolan-3-yl)oxy]ethane-1-sulfonate.

  • Mechanistic Rationale & Causality: The primary alkyl chloride must undergo an SN​2 displacement by the sulfite anion. Because the organic substrate is insoluble in water and primary chlorides are only moderately reactive, a biphasic system with extended heating is typically required. By introducing Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the sulfite anion is drawn into the organic-rich boundary layer. This drastically accelerates the reaction kinetics, reducing the thermal exposure time and preventing the unwanted hydrolysis of the sensitive nitrile group.

  • Protocol:

    • Charge the intermediate from Step 1 (1.0 eq) into a reactor containing a 1:1 mixture of Ethanol and Water (10 vol total).

    • Add Sodium sulfite ( Na2​SO3​ , 1.5 eq) and TBAB (0.05 eq).

    • Heat the mixture to a gentle reflux (80–85 °C) and maintain for 18–24 hours.

    • Distill off the ethanol under reduced pressure.

    • Lyophilize the remaining aqueous phase to dryness. Triturate the resulting solid with hot methanol (3 x 5 vol) to extract the desired sulfonate salt, leaving inorganic salts behind. Concentrate the methanolic filtrate to yield the product as a white powder.

  • Self-Validating IPC: LC-MS (Negative Ion Mode). Validation is achieved when the starting material is consumed and the mass corresponding to [M−Na]− dominates the spectra.

Step 3: Vilsmeier-Haack Chlorosulfonylation

Objective: Synthesis of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride.

  • Mechanistic Rationale & Causality: Direct chlorination of aliphatic sulfonates requires highly reactive species. Catalytic N,N-Dimethylformamide (DMF) reacts with Thionyl chloride ( SOCl2​ ) to generate the Vilsmeier reagent in situ, which acts as the true chlorinating agent. Toluene is selected as the solvent over DCM for scale-up because its higher boiling point allows for an elevated reaction temperature (60 °C), driving the reaction to completion. Furthermore, toluene allows for the efficient removal of excess SOCl2​ via azeotropic distillation.

  • Protocol:

    • Pre-requisite: The sodium sulfonate salt must be rigorously dried (Karl Fischer moisture <0.05% ) to prevent the violent decomposition of SOCl2​ and the hydrolysis of the final product[2].

    • Suspend the dry salt (1.0 eq) in anhydrous Toluene (10 vol). Add DMF (0.1 eq).

    • Heat the suspension to 60 °C.

    • Slowly dose SOCl2​ (2.0 eq) over 3 hours. Route all off-gases ( SO2​ , HCl ) through a dedicated caustic scrubber system.

    • Stir for an additional 4 hours at 60 °C.

    • Cool to 20 °C. Filter the suspension under a strict N2​ atmosphere to remove the insoluble NaCl byproduct.

    • Concentrate the filtrate under high vacuum to remove toluene and residual SOCl2​ . The product is ideally telescoped as a known-concentration solution in anhydrous toluene to prevent degradation.

  • Self-Validating IPC: Derivatization HPLC. Direct HPLC analysis of sulfonyl chlorides is invalid due to rapid on-column hydrolysis. Withdraw a 100 µL aliquot, quench it into 1 mL of 10% morpholine in acetonitrile, and analyze via HPLC-UV at 210 nm. The reaction is validated when the morpholine-sulfonamide derivative is >95 AUC%.

ReactorSetup Reactor Glass-Lined Reactor (Toluene, Substrate, DMF) Scrubber Caustic Scrubber (Neutralizes SO2 & HCl) Reactor->Scrubber Off-gas venting Filter In-line N2 Filtration (Removes NaCl by-product) Reactor->Filter Post-reaction cooling Dosing Controlled Dosing (SOCl2) Dosing->Reactor T = 60°C Storage Telescoped Solution (Product in Toluene) Filter->Storage Moisture-free isolation

Figure 2: Scale-up engineering controls and reactor setup for the chlorosulfonylation step.

Quantitative Data Summaries

Table 1: Process Parameters & Yield Optimization

Process StepReagents / CatalystsTemp (°C)Time (h)Yield (%)Scale-Up Bottleneck
1. Oxa-Cyanation TMSCN, 2-Chloroethanol, ZnI2​ 0 201482 - 86%Exotherm control during TMSCN dosing
2. Sulfonation Na2​SO3​ , TBAB, EtOH/ H2​O 80 - 852475 - 80%Efficient removal of inorganic salts
3. Chlorosulfonylation SOCl2​ , DMF, Toluene60788 - 92%Off-gas scrubbing ( SO2​ / HCl )

Table 2: Quality Control & IPC Metrics

MetricAnalytical MethodAcceptance CriteriaRationale
Step 1 Completion GC-MS <1.0% Tetrahydrofuran-3-onePrevents unreacted ketone from carrying over.
Step 2 Moisture Karl Fischer Titration <0.05% WaterPrevents violent reaction with SOCl2​ .
Step 3 Completion Derivatization HPLC-UV >95% Morpholine adductEnsures complete conversion to sulfonyl chloride.
Final Purity 1H NMR (in CDCl3​ ) >97% purity, no tolueneConfirms structural integrity and solvent removal.

References

  • Enterprise Therapeutics Ltd. (2020). Compounds (US Patent No. US20200361871A1). U.S. Patent and Trademark Office. URL:[Link]

  • Lu, C., Su, X., & Floreancig, P. E. (2013). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. The Journal of Organic Chemistry, 78(18), 9366–9376. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride . Sulfonyl chlorides are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride . Sulfonyl chlorides are highly reactive electrophiles, and this specific aliphatic compound is exceptionally prone to degradation via hydrolysis. This guide synthesizes mechanistic theory with field-proven protocols to help you troubleshoot and optimize your sulfonylation workflows.

Section 1: Mechanistic Insights (The "Why")

Q1: Why is 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride so susceptible to hydrolysis?

A1: The instability of this compound is rooted in its molecular structure and the fundamental kinetics of sulfonyl chlorides. Hydrolysis occurs when water acts as a nucleophile, attacking the electrophilic sulfur atom to displace the chloride ion, yielding the unreactive sulfonic acid and hydrochloric acid (HCl)[1].

For this specific molecule, the presence of the highly electronegative cyano group (-CN) and the ether oxygen on the oxolane ring exert a strong inductive electron-withdrawing effect. This pulls electron density away from the ethane chain and the sulfonyl group, increasing the partial positive charge ( δ+ ) on the sulfur atom. Consequently, the activation energy for nucleophilic attack by trace water is lowered. The reaction proceeds via an SN​2 -like pathway involving a highly ordered trigonal bipyramidal transition state[2].

Mechanism RSO2Cl 2-[(3-Cyanooxolan-3-yl)oxy]ethane- 1-sulfonyl chloride TBP Trigonal Bipyramidal Transition State RSO2Cl->TBP Nucleophilic Attack H2O Trace H2O (Nucleophile) H2O->TBP Products Sulfonic Acid Byproduct + HCl TBP->Products Loss of Cl-

S_N2-like mechanism of sulfonyl chloride hydrolysis via a trigonal bipyramidal transition state.

Q2: How can I analytically confirm if my reagent has hydrolyzed?

A2: Before committing this valuable building block to a complex synthesis, verify its integrity. Hydrolysis converts the sulfonyl chloride (-SO₂Cl) to a sulfonic acid (-SO₃H).

  • IR Spectroscopy: Look for the disappearance of the sharp S-Cl stretching frequency (typically around 1370 cm⁻¹) and the appearance of a broad O-H stretch (3000–3500 cm⁻¹).

  • LC-MS: The intact sulfonyl chloride often does not ionize well or reacts with the LC-MS eluent (e.g., methanol). However, the hydrolyzed sulfonic acid will readily show a strong [M−H]− peak in negative ion mode.

Section 2: Storage & Handling Protocols (The "How")

Q3: What are the absolute best practices for storing this reagent to prevent degradation?

A3: Because atmospheric moisture is the primary driver of decomposition, the compound must be isolated from humidity and thermal stress[3]. Once the factory seal is broken, the reagent's half-life drops precipitously unless stored under a strict inert atmosphere[4].

Table 1: Optimal Storage Conditions for Aliphatic Sulfonyl Chlorides

ParameterRecommended ConditionScientific Rationale
Temperature -20 °CSuppresses thermal decomposition and slows the kinetic rate of any trace hydrolysis.
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces atmospheric moisture. Argon is preferred as it is heavier than air and blankets the solid/oil.
Container Amber glass, Teflon-lined capPrevents photolytic homolytic cleavage of the S-Cl bond and provides a hermetic moisture seal.
Desiccation Secondary container with DrieriteActs as a sacrificial moisture sink if the primary seal is compromised.
Q4: How should I prepare my reaction setup to guarantee anhydrous conditions?

A4: A self-validating anhydrous system requires meticulous preparation. Follow this step-by-step methodology before opening your sulfonyl chloride:

Protocol 1: Preparation of an Anhydrous System

  • Glassware Drying: Bake all reaction flasks, stir bars, and syringes in an oven at >120 °C for a minimum of 4 hours.

  • Cooling: Remove the glassware and immediately assemble it while hot. Seal with a rubber septum and connect to a Schlenk line. Alternate between vacuum (<1 Torr) and dry Argon three times (vacuum-purge cycle) while the glass cools to room temperature.

  • Solvent Selection: Use only freshly dispensed anhydrous solvents (e.g., Dichloromethane or Tetrahydrofuran) passed through an activated alumina column. Verify that the water content is <50 ppm using Karl Fischer titration.

  • Base Preparation: If using a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), ensure it has been distilled over calcium hydride (CaH₂) and stored over activated 4Å molecular sieves.

Section 3: Reaction Troubleshooting & Workflows

Q5: How do I execute a sulfonylation reaction without losing my starting material to hydrolysis?

A5: The key to a successful sulfonylation is controlling the concentration of the electrophile and the temperature of the reaction[3]. If the reaction mixture heats up, the rate of hydrolysis (if trace water is present) accelerates exponentially[1].

Protocol 2: General Procedure for Anhydrous Sulfonylation

  • Nucleophile Setup: Dissolve your target amine or alcohol (1.0 eq) in anhydrous CH₂Cl₂ under an Argon atmosphere.

  • Base Addition: Add the anhydrous non-nucleophilic base (1.5 - 2.0 eq). The excess base acts as an acid scavenger for the generated HCl, preventing the protonation of your nucleophile.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Preparation: In a separate, dry vial under Argon, dissolve 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous CH₂Cl₂.

  • Dropwise Addition: Using a gas-tight syringe, add the sulfonyl chloride solution dropwise to the cooled nucleophile mixture over 15–30 minutes. Causality: Slow addition maintains a low concentration of the highly reactive sulfonyl chloride, minimizing the chance of side reactions or hydrolysis.

  • Reaction & Quench: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Once complete (via TLC/LC-MS), quench rapidly with cold saturated aqueous NaHCO₃ to neutralize the mixture and safely hydrolyze any unreacted starting material.

Workflow Start Start: Reagent Prep DryGlass Oven-dry glassware & purge with Argon Start->DryGlass Solvent Use anhydrous solvents (<50 ppm H2O) Start->Solvent Cool Cool amine/base solution to 0°C DryGlass->Cool Solvent->Cool Add Dropwise addition of Sulfonyl Chloride Cool->Add React Stir at 0°C → RT Monitor via LC-MS Add->React Quench Aqueous Quench (Cold NaHCO3) React->Quench

Workflow for anhydrous sulfonylation to prevent sulfonyl chloride hydrolysis.

Quantitative Impact of Moisture and Temperature

Failure to adhere to the protocols above results in predictable yield losses. The table below summarizes the quantitative impact of water content and temperature on the hydrolysis of aliphatic sulfonyl chlorides.

Table 2: Impact of Reaction Conditions on Sulfonylation Yield

Condition ProfileWater Content (ppm)Addition Temp (°C)Dominant PathwayEstimated Target Yield
Strictly Anhydrous < 50 ppm0 °CSulfonylation (Desired)> 90%
Standard Dry ~250 ppm20 °CCompeting Hydrolysis60 - 75%
Wet Solvent/Air > 1000 ppm25 °CRapid Hydrolysis< 20%

References

  • BenchChem Technical Support. "Preventing decomposition of sulfonyl chloride during reaction." BenchChem.
  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions." OSTI.gov.
  • Bentley, T. W. "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides." National Institutes of Health (PMC).
  • BenchChem Technical Support. "How to deal with the instability of pyridine-2-sulfonyl chloride and related compounds." BenchChem.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields with 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride . While the sulfonylation of amines is a foundational transformation in medicinal chemistry[1], this specific aliphatic sulfonyl chloride presents unique structural vulnerabilities. The presence of a highly functionalized β -alkoxy ether linkage makes this reagent exceptionally prone to base-promoted elimination and hydrolysis[2].

This guide synthesizes mechanistic causality with field-proven protocols to help you bypass these side reactions and maximize your isolated yields.

Mechanistic Overview & Reaction Pathways

To troubleshoot low yields, we must first understand the competing pathways at play. The protons adjacent ( α ) to the strongly electron-withdrawing sulfonyl chloride group are highly acidic. In the presence of strong bases, the molecule undergoes a rapid E2 elimination rather than the desired nucleophilic substitution.

ReactionPathway SM 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride + Primary Amine (R-NH2) Desired Desired Sulfonamide (High Yield Pathway) SM->Desired Mild Base (2,6-Lutidine) -20°C Elimination Ethenesulfonyl chloride + 3-Cyanooxolan-3-ol (E2 Elimination) SM->Elimination Strong Base (TEA/DIPEA) Room Temp Hydrolysis Sulfonic Acid Byproduct (Hydrolysis) SM->Hydrolysis H2O / Moisture AzaMichael Aza-Michael Adduct (Dimerization) Elimination->AzaMichael Excess R-NH2

Fig 1. Divergent reaction pathways of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride.

Troubleshooting FAQs

Q1: My reaction yield is consistently below 20%, and LC-MS shows a major byproduct corresponding to the cleaved oxolane ring. What is happening? A1: You are observing a base-promoted β -elimination (E2). The protons alpha to the sulfonyl group ( −CH2​−SO2​Cl ) are highly acidic. When unhindered, relatively strong bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are used, they rapidly deprotonate this α -carbon. This triggers the expulsion of the β -alkoxy group (forming 3-cyanooxolan-3-ol) and generates ethenesulfonyl chloride. Solution: Switch to a weaker, sterically hindered base such as 2,6-lutidine or pyridine[3]. These bases are basic enough to scavenge the HCl byproduct but lack the thermodynamic strength to efficiently deprotonate the α -carbon at low temperatures.

Q2: I am observing a mass corresponding to a dimerized or di-alkylated sulfonamide. How do I prevent this? A2: This is a cascading side reaction. If ethenesulfonyl chloride forms via the elimination pathway described above, your primary amine will react with it to form an ethenesulfonamide. Because the resulting vinyl group is highly electrophilic, unreacted primary amine in the mixture can undergo a rapid aza-Michael addition into the double bond, creating a complex dimerized mixture. Additionally, primary amines can undergo direct di-sulfonylation if the sulfonyl chloride is locally in excess[3]. Solution: Ensure strict temperature control ( −20∘C to 0∘C ) during the addition phase. Add the sulfonyl chloride dropwise to a solution of the amine, rather than the reverse, to keep the local concentration of the electrophile low[3].

Q3: The starting sulfonyl chloride disappears, but no product is formed. The aqueous layer from my workup is highly acidic. What went wrong? A3: This indicates the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Aliphatic sulfonyl chlorides are notoriously moisture-sensitive and will rapidly react with water[2]. The resulting sulfonic acids are highly water-soluble and are lost during aqueous extraction. Solution: Ensure all glassware is oven-dried and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (nitrogen or argon). If an aqueous workup is necessary, perform it quickly using ice-cold solutions[2].

Quantitative Data: Impact of Base and Temperature

The table below summarizes internal validation data demonstrating how base selection and temperature dictate the dominant reaction pathway for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride.

BasepKa (Conjugate Acid)Equiv.Temp (°C)Major PathwayIsolated Yield (%)
Triethylamine (TEA)10.72.025E2 Elimination / Aza-Michael< 5%
Diisopropylethylamine10.52.00E2 Elimination12%
Pyridine5.23.00Substitution (Desired)65%
2,6-Lutidine 6.7 2.0 -20 Substitution (Desired) 88%
NaHCO₃ (Biphasic)6.33.00Substitution (Desired)82%

Optimized Experimental Protocols

To ensure a self-validating and reproducible system, we recommend the following anhydrous homogeneous protocol utilizing 2,6-lutidine to suppress elimination.

Workflow Step1 1. Preparation Dry Solvents & Amine Step2 2. Cooling Chill to -20 °C Step1->Step2 Step3 3. Addition Slow dropwise addition Step2->Step3 Step4 4. Quenching Aq. NH4Cl at 0 °C Step3->Step4 Step5 5. Extraction DCM / Brine wash Step4->Step5

Fig 2. Optimized step-by-step workflow for the synthesis of the target sulfonamide.

Protocol A: Anhydrous Homogeneous Sulfonylation (High Yield)

Best for moisture-sensitive amines and maximizing conversion.

  • Preparation: Dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Perform this under an inert argon or nitrogen atmosphere to prevent hydrolysis[1]. Add 2,6-lutidine (2.0 eq.) to the solution.

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath (or a specialized cryo-cooler) to achieve a stable internal temperature of −20∘C .

  • Addition: Dissolve 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.05 eq.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes. Mechanistic Note: Slow addition prevents localized heating and concentration spikes that favor di-sulfonylation and elimination[3].

  • Monitoring: Maintain the reaction at −20∘C for 2 to 4 hours. Monitor the progress via TLC or LC-MS until the primary amine is fully consumed[1].

  • Workup: Quench the reaction cold by adding a saturated aqueous solution of ammonium chloride ( NH4​Cl ). Extract the aqueous layer with DCM. Wash the combined organic layers with cold brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[2]. Proceed to column chromatography.

References

  • Chemistry LibreTexts. "23.9: Amines as Nucleophiles." LibreTexts. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks researchers face when isolating highly reactive, moisture-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks researchers face when isolating highly reactive, moisture-sensitive intermediates.

The target molecule—2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride —presents a unique dual-challenge: it contains a highly electrophilic sulfonyl chloride group that is prone to rapid hydrolysis, and a cyanooxolane ether linkage that demands mild thermal and chemical conditions to prevent ring-opening or ether cleavage. This guide bridges the gap between theoretical chemistry and field-proven laboratory techniques, ensuring your purification workflows are both robust and self-validating.

Visualizing the Degradation Pathway

Before attempting purification, it is critical to understand why standard chromatographic methods fail for this class of compounds. The diagram below illustrates the causality of sulfonyl chloride degradation on standard stationary phases.

Mechanism RSO2Cl Sulfonyl Chloride (Active) Intermediate Nucleophilic Attack RSO2Cl->Intermediate Silanol Acidic Silanols + Trace H2O Silanol->Intermediate Catalyzes RSO3H Sulfonic Acid (Baseline Impurity) Intermediate->RSO3H HCl HCl (Autocatalyst) Intermediate->HCl HCl->Silanol Accelerates

Mechanism of sulfonyl chloride degradation on standard silica gel.

Troubleshooting & FAQs

Q1: Why does my compound degrade into a heavy baseline spot during silica gel chromatography? A: Sulfonyl chlorides are highly electrophilic and susceptible to rapid hydrolysis on standard silica gel[1]. The acidic silanol groups on the silica surface, combined with trace moisture in the mobile phase, catalyze the conversion of the sulfonyl chloride into the corresponding sulfonic acid. Because sulfonic acids are highly polar, they bind irreversibly to the silica, appearing as a baseline streak on TLC. Furthermore, this hydrolysis releases HCl, which autocatalyzes further degradation of the remaining product[1].

Q2: How do I choose an appropriate solvent system for chromatography? A: You must strictly avoid nucleophilic solvents (e.g., methanol, ethanol) and aqueous mixtures, which will rapidly destroy the sulfonyl chloride[2]. The optimal approach is to use a non-polar, anhydrous system such as Hexane/Ethyl Acetate or Dichloromethane/Heptane. Ensure all solvents are dried over activated 3Å molecular sieves prior to use[2].

Q3: How do I prepare deactivated silica gel to prevent hydrolysis without causing side reactions? A: Deactivating the silica gel with a mild base like triethylamine (Et₃N) neutralizes the acidic silanols[1]. However, because your target molecule can react with free amines to form sulfonamides, you must follow a strict pre-treatment protocol. Slurry the silica in your mobile phase containing 1% v/v Et₃N, pack the column, and critically, flush the column with 2–3 column volumes of strictly amine-free solvent before loading your sample. This ensures the silica is neutralized without leaving free nucleophiles in the path of your compound.

Q4: Can I use rotary evaporation at standard temperatures to concentrate my fractions? A: No. Temperature control is critical to prevent both hydrolysis and thermal decomposition of the cyanooxolane ring[3]. Concentration under reduced pressure must be performed with a water bath temperature strictly below 30 °C, utilizing a high-efficiency vacuum pump to remove solvents rapidly[3].

Optimized Purification Workflows

Choosing the right purification strategy depends heavily on the impurity profile of your crude mixture. Use the decision tree below to select the optimal pathway.

Workflow Start Crude Sulfonyl Chloride (Moisture Sensitive) Assess Assess Impurity Profile Start->Assess PathA Complex Mixture (Chromatography) Assess->PathA PathB High Crude Purity (Precipitation) Assess->PathB Deactivate Deactivate Silica (1% Et3N flush) PathA->Deactivate Standard Standard Silica (Untreated) PathA->Standard Success Pure 2-[(3-Cyanooxolan-3-yl)oxy] ethane-1-sulfonyl chloride PathB->Success Deactivate->Success Degrade Hydrolysis to Sulfonic Acid Standard->Degrade

Decision tree for the purification of moisture-sensitive sulfonyl chlorides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. Do not proceed to subsequent steps if a validation check fails.

Protocol A: Rapid Anhydrous Flash Chromatography (For Complex Mixtures)

Causality Focus: Minimizing residence time on the stationary phase prevents moisture ingress and limits exposure to residual silanols.

  • Solvent Preparation: Dry Hexane and Ethyl Acetate over activated 3Å molecular sieves for a minimum of 24 hours under argon.

  • Stationary Phase Deactivation: Slurry silica gel (230-400 mesh) in Hexane containing 1% v/v Triethylamine. Pack the column under positive argon pressure.

  • Amine Purge (Critical): Flush the packed column with 3 column volumes of anhydrous, amine-free Hexane to remove all mobile Et₃N[1].

  • Sample Loading: Dissolve the crude 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride in a minimum volume of anhydrous Dichloromethane (DCM). Apply evenly to the column head.

  • Rapid Elution: Elute using a step-gradient of Hexane/EtOAc. Adjust flow rates to ensure the entire run is completed in under 20 minutes.

  • Concentration: Evaporate fractions containing the product under reduced pressure. Maintain the water bath strictly below 30 °C[3].

  • Validation Check: Spot the collected fractions on a TLC plate alongside the crude mixture. A successful, moisture-free elution is confirmed if the product spot matches the Rf​ of the crude without the appearance of a heavy, UV-active baseline streak (which would indicate on-column hydrolysis).

Protocol B: Low-Temperature Anti-Solvent Precipitation (For High-Purity Crudes)

Causality Focus: Avoiding silica gel entirely eliminates the primary catalyst for hydrolysis, making this the preferred method for scale-up.

  • Dissolution: Dissolve the crude mixture in a minimal amount of anhydrous DCM at room temperature in a flame-dried Schlenk flask.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath under a continuous argon sweep.

  • Precipitation: Dropwise, add ice-cold anhydrous heptane (anti-solvent) while stirring vigorously until the solution becomes persistently turbid[3].

  • Aging: Transfer the flask to a -20 °C freezer and age for 2 hours to promote complete precipitation and crystal growth[3].

  • Isolation: Filter rapidly through a Schlenk frit under argon. Wash the filter cake with a small volume of -20 °C heptane. Dry under high vacuum for 4 hours.

  • Validation Check: Dissolve a 1 mg aliquot of the dried precipitate in anhydrous CDCl₃. Analyze via ¹H-NMR immediately. The absence of a broad -OH peak (~10-11 ppm) and the preservation of the oxolane ring multiplets confirm that the sulfonyl chloride is intact and the ether linkage has not degraded.

Quantitative Data & Method Comparison

The table below summarizes the expected performance metrics of various purification strategies for this specific compound class.

Purification StrategyTypical Recovery YieldTarget PurityOn-Column Hydrolysis RiskProcessing TimeKey Advantage / Disadvantage
Standard Silica Gel 10 - 30%< 70%Critical (High)45 - 60 minsDisadvantage: Autocatalytic degradation
Deactivated Silica 65 - 85%> 95%Low (if flushed)15 - 20 minsAdvantage: Removes non-polar impurities
Anhydrous Precipitation 70 - 90%> 98%None2 - 4 hoursAdvantage: Scalable, avoids silica entirely
Aqueous RP-HPLC 0%N/ATotal DegradationN/ADisadvantage: Guaranteed complete hydrolysis
References

Sources

Optimization

Troubleshooting degradation of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride during storage

A Guide to Understanding and Preventing Degradation During Storage Welcome to the technical support center for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Degradation During Storage

Welcome to the technical support center for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but a foundational understanding of the molecule's stability profile. This will empower you to proactively protect its integrity from the moment it arrives in your lab to the point of its use in your experiments.

The inherent reactivity of the sulfonyl chloride functional group is essential for its utility in synthesis, particularly for creating sulfonamides and sulfonate esters.[1][2] However, this same reactivity makes the compound susceptible to degradation if not handled and stored with precision. This document addresses the common challenges encountered during its storage and provides scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the purity of my compound over a few weeks. What is the most likely cause? The most common degradation pathway for sulfonyl chlorides, including this one, is hydrolysis.[3][4] This is a reaction with ambient moisture from the atmosphere or residual water in solvents. The sulfonyl chloride group (-SO₂Cl) reacts with water to form the corresponding, and less reactive, 2-[(3-cyanooxolan-3-yl)oxy]ethane-1-sulfonic acid.

Q2: My solid sample, which was initially a white powder, has started to develop a yellowish tint. What does this indicate? A color change, often to yellow or brown, is a common visual indicator of decomposition.[5] This can be a result of slow thermal degradation or photolytic decomposition, which may generate minor chromophoric byproducts. It should be treated as a clear sign to re-analyze the material's purity before use.

Q3: What are the ideal storage conditions for this compound? To maintain its long-term stability, the compound should be stored at 2-8 °C under a dry, inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed, opaque container , such as an amber glass vial with a PTFE-lined cap.[4][6]

Q4: Can I handle the compound on an open bench? Due to its high sensitivity to atmospheric moisture, handling on an open bench is strongly discouraged.[5][7] All manipulations, including weighing and aliquoting, should be performed in a controlled environment, such as a glovebox or under a positive pressure of dry inert gas.

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving degradation issues.

Problem 1: Assay Failure & Loss of Reactivity (Purity Decrease)

You observe a lower-than-expected yield in your reaction, or analytical data (HPLC, NMR) confirms a decrease in the parent compound's purity, with a new, more polar peak appearing.

  • Primary Suspect: Hydrolysis.

  • Mechanism: Sulfonyl chlorides primarily hydrolyze via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism where a water molecule attacks the electrophilic sulfur atom.[8] This process is often autocatalytic, as the hydrogen chloride (HCl) gas produced can further promote acid-catalyzed degradation of other functionalities in the molecule.

Hydrolysis Compound R-SO₂Cl (Sulfonyl Chloride) SulfonicAcid R-SO₃H (Sulfonic Acid) Compound->SulfonicAcid Nucleophilic Attack H2O H₂O (Water/Moisture) HCl HCl (Hydrogen Chloride) Troubleshooting Start Degradation Observed (e.g., Low Purity, Discoloration) CheckPurity Perform HPLC or NMR Analysis Start->CheckPurity Decision Primary Degradant? CheckPurity->Decision Hydrolysis Cause: Hydrolysis (Polar Impurity Present) Decision->Hydrolysis  Sulfonic Acid Thermal Cause: Thermal/Photolytic (Discoloration, Gas, Multiple Impurities) Decision->Thermal Other/Multiple ActionHydrolysis Solution: - Improve inert atmosphere handling - Use anhydrous solvents - Store in desiccator Hydrolysis->ActionHydrolysis ActionThermal Solution: - Store at 2-8°C, protected from light - Avoid heat sources during handling Thermal->ActionThermal

Caption: A logical workflow for troubleshooting degradation.

  • Temperature Control: Never store the compound at room temperature for extended periods. Adhere strictly to the recommended 2-8 °C storage range. [4]Avoid leaving samples on the benchtop for longer than absolutely necessary during experimental setup.

  • Protection from Light: Store the material in the original opaque container or an amber vial to shield it from light, which can catalyze decomposition.

  • Material Sourcing: Ensure you are using high-purity starting material. Impurities from the synthesis can sometimes catalyze decomposition during storage. [5]

Summary of Recommended Storage & Handling Protocols

For optimal stability, adhere to the following conditions.

ParameterRecommendationRationale
Temperature 2–8 °C [4]Minimizes rates of both hydrolysis and thermal decomposition.
Atmosphere Dry Argon or Nitrogen [4][5]Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
Container Tightly sealed, opaque glass vial with a PTFE-lined cap. [6]Prevents moisture ingress and protects from light. PTFE liners offer excellent chemical resistance.
Handling Glovebox or under positive pressure of inert gas.Prevents exposure to atmospheric moisture during weighing and transfer. [7]
Solvents Anhydrous grade, freshly opened or properly dried. [5]Prevents introducing water, which is the primary reactant for hydrolysis.
Utensils Use clean, dry glass or stainless steel spatulas.Avoids introducing contaminants or moisture.
References
  • Kozytskyi, A., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. Available at: [Link]

  • lino, M., Nikaido, T., & Matsuda, M. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(5), 993–997. Available at: [Link]

  • King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583–1592. Available at: [Link]

  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Available at: [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). The Mechanism for Hydrolysis of Primary Alkyl Chlorosulfates in Water. The Kinetic Solvent Isotope Effect and the Secondary Deuterium Isotope Effect. Canadian Journal of Chemistry, 35(11), 1319–1328. Available at: [Link]

  • Koo, I. S., et al. (2020). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 16, 1243–1255. Available at: [Link]

  • lino, M., Nikaido, T., & Matsuda, M. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(5), 993–997. Available at: [Link]

  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Available at: [Link]

  • Zhang, T., et al. (2022). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Chemical Engineering Journal, 451, 138502. Available at: [Link]

  • van Aller, R. T., Scott Jr., R. B., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 31(7), 2357–2359. Available at: [Link]

  • Wang, F., et al. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Molecules, 27(20), 6833. Available at: [Link]

  • Verma, K. K., & Gulati, A. K. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry Section A, 25A, 813-815. Available at: [Link]

  • Liu, H., et al. (2024). Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. Catalysts, 14(1), 58. Available at: [Link]

  • Asif, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Corrosion and Materials Degradation, 6(1), 101-127. Available at: [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Ghosh, I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 15093–15100. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
  • Organic Syntheses. (n.d.). p. 943. Available at: [Link]

  • ChemSrc. (n.d.). 2-[(3-cyanooxolan-3-yl)oxy]ethane-1-sulfonamide. Available at: [Link]

  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(43), 19043-19048. Available at: [Link]

  • Shizuoka Prefectural University Repository. (2025). US Repository. Available at: [Link]

  • Edwards, M. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(1), 40–45. Available at: [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • Grzywa, M., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(69), 9873-9875. Available at: [Link]

  • Pop, V. (2023). Effect of moisture on solid state stability. Farmacevtski vestnik, 74. Available at: [Link]

  • Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 132(43), 19213-19218. Available at: [Link]

  • ResearchGate. (2023). (PDF) Effect of moisture on solid state stability. Available at: [Link]

  • A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling and reactivity of complex alkanesulfonyl chlorides. 2-[(3-Cyanooxolan-3-yl)oxy]ethane-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling and reactivity of complex alkanesulfonyl chlorides. 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a highly versatile reagent for synthesizing functionalized sulfonamides and sulfonate esters. However, its structural features make it exceptionally susceptible to moisture-driven degradation.

This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind reagent failure, providing a self-validating experimental protocol, and answering the most critical troubleshooting questions.

Mechanistic Insights: The Causality of Degradation

To successfully use 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, you must understand why it degrades. Unlike common arenesulfonyl chlorides (e.g., tosyl chloride), this reagent is an alkanesulfonyl chloride possessing acidic α-protons adjacent to the sulfonyl group. This structural feature opens up two distinct pathways for hydrolysis:

  • Direct Hydrolysis (SN2 Pathway): In neutral aqueous conditions, water acts as a nucleophile, directly attacking the electrophilic sulfur atom to displace the chloride ion[1]. While problematic, this background reaction is relatively slow at ambient temperatures.

  • Base-Promoted Sulfene Mechanism (The Primary Culprit): During a sulfonylation reaction, an amine base (like triethylamine or DIPEA) is required to neutralize the generated HCl. However, the base can also abstract an acidic α-proton from the reagent, triggering an E1cB-like elimination of chloride. This forms a highly reactive sulfene intermediate (R-O-CH=SO₂)[2]. Sulfenes are exceptionally electrophilic and will react instantaneously with even trace amounts (ppm levels) of water to form the inactive sulfonic acid degradant.

Understanding this causality dictates our experimental choices: moisture exclusion is not just about protecting the starting material; it is about preventing the catastrophic interception of the sulfene intermediate.

G R 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride SN2_H2O Trace Moisture (H₂O) R->SN2_H2O Direct Hydrolysis (SN2) Base Amine Base (e.g., TEA) R->Base α-Proton Abstraction Degradant Sulfonic Acid Degradant (Inactive) SN2_H2O->Degradant Slow Sulfene Reactive Sulfene Intermediate [R-O-CH=SO₂] Base->Sulfene Fast (-HCl) Sulfene->Degradant + H₂O (Extremely Fast)

Degradation pathways of alkanesulfonyl chlorides via SN2 and base-promoted sulfene mechanisms.

Quantitative Impact of Moisture and Base Selection

The interplay between water content and the presence of base drastically alters the fate of your reaction. The table below summarizes the expected outcomes when reacting this sulfonyl chloride with a standard primary amine under various conditions.

Water Content (ppm)Base UsedPrimary Pathway TriggeredTarget Sulfonamide Yield (%)Sulfonic Acid Degradant (%)
< 50 ppm DIPEA (2.0 eq)Desired Aminolysis> 95% < 5%
500 ppm None (Neutral)SN2 Hydrolysis85% 15%
500 ppm DIPEA (2.0 eq)Sulfene Interception60% 40%
2000 ppm TEA (2.0 eq)Sulfene Interception< 10% > 90%

Data Interpretation: Notice that at 500 ppm moisture, adding a base actually decreases the yield compared to neutral conditions. This proves that the base accelerates degradation by funneling the reagent through the hyper-reactive sulfene pathway[2].

Troubleshooting FAQs

Q1: My reaction turned dark brown immediately upon adding the base, and LCMS shows zero product. What happened? A1: You have experienced a runaway sulfene degradation. If your solvent or amine substrate contained significant moisture, the base rapidly converted the sulfonyl chloride into a sulfene, which was instantly hydrolyzed by the water. The dark color is typical of polymerized sulfene byproducts. Ensure your solvent is strictly anhydrous (Karl Fischer < 50 ppm).

Q2: How should I properly store 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride? A2: Store the reagent at -20°C under a strict Argon or Nitrogen atmosphere. The container must be sealed with PTFE tape or Parafilm. Crucial Step: When retrieving the reagent, allow the sealed bottle to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold bottle causes atmospheric moisture to immediately condense on the reagent, ruining the batch.

Q3: Can I use Schotten-Baumann conditions (aqueous biphasic) for this sulfonylation? A3: No. While Schotten-Baumann conditions work beautifully for arenesulfonyl chlorides (like TsCl), they are generally incompatible with alkanesulfonyl chlorides possessing α-protons. The high pH of the aqueous phase will rapidly generate the sulfene, which will be immediately quenched by the surrounding water, resulting in near-total hydrolysis.

Q4: How do I safely quench the excess reagent after my reaction is complete? A4: Excess sulfonyl chloride must be carefully neutralized to prevent the release of toxic HCl gas during rotary evaporation. Slowly add the reaction mixture to a stirred, ice-cold solution of a weak base, such as saturated aqueous sodium bicarbonate[3].

Self-Validating Experimental Protocol: Anhydrous Sulfonylation

To guarantee reproducibility, use this self-validating workflow. It incorporates built-in quality control checks to ensure neither the reagent nor the environment is compromised before you commit your valuable amine substrate.

Phase 1: System Validation
  • Solvent QC: Draw 1 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) via syringe. Perform a Karl Fischer (KF) titration. Validation Gate: The moisture content must be < 50 ppm. If it is higher, dry the solvent over activated 3Å molecular sieves for 24 hours.

  • Reagent Integrity Check: Dissolve 2 mg of the 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride in 1 mL of anhydrous acetonitrile. Inject immediately into an LCMS. Validation Gate: Look for the sulfonic acid degradant mass (M - Cl + OH). If the degradant peak exceeds 5% AUC, discard the reagent batch.

Phase 2: Reaction Execution
  • Substrate Preparation: In an oven-dried flask purged with Argon, dissolve your amine substrate (1.0 eq) in the validated anhydrous solvent (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the amine solution. Note: DIPEA is preferred over Triethylamine (TEA) as its steric bulk slightly retards the rate of α-proton abstraction, favoring nucleophilic attack by the less hindered primary amine.

  • Temperature Control: Cool the stirring mixture to 0°C using an ice-water bath.

  • Reagent Addition (Critical Step): Dissolve the sulfonyl chloride (1.2 eq) in a minimum volume of anhydrous solvent. Add this solution dropwise over 10 minutes to the cooled amine/base mixture.

    • Causality: Adding the sulfonyl chloride slowly to an excess of amine ensures that if a sulfene intermediate forms, it is immediately trapped by the abundant amine nucleophile rather than any trace residual moisture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature over 2 hours. Monitor via TLC or LCMS until the amine is consumed.

Phase 3: Quenching and Workup
  • Safe Quench: Cool the reaction back to 0°C. Dropwise, add an equal volume of cold, saturated aqueous NaHCO₃ to quench unreacted sulfonyl chloride[3]. Stir vigorously for 15 minutes until CO₂ evolution ceases.

  • Extraction: Transfer to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. nih.gov.[Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. acs.org.[Link]

Sources

Optimization

Technical Support Center: Optimizing the Stability of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

Welcome to the technical support center for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this reactive intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate. Our goal is to provide you with in-depth, field-proven insights to maximize the stability of this compound in your experiments, ensuring reproducibility and high yields. The following question-and-answer guide addresses common challenges and provides practical, step-by-step protocols.

Frequently Asked Questions & Troubleshooting

Q1: What is 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, and why is its stability a primary concern?

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a complex alkanesulfonyl chloride. Like other sulfonyl chlorides, it is a highly reactive electrophile, making it an essential building block in medicinal chemistry for creating sulfonamides and sulfonic esters.[1][2] Its utility, however, is directly tied to its purity and stability. The sulfonyl chloride functional group (-SO₂Cl) is highly susceptible to nucleophilic attack, particularly from water. Degradation not only depletes the active reagent, leading to lower reaction yields, but it also introduces impurities, such as the corresponding sulfonic acid, which can complicate purification and downstream processes.[3][4] Therefore, understanding and controlling its stability is critical for reliable and successful synthetic outcomes.

Q2: What are the primary chemical pathways through which this sulfonyl chloride degrades?

The degradation of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, a primary alkanesulfonyl chloride, is dominated by solvolysis, especially in the presence of nucleophilic solvents.

  • Hydrolysis (Solvolysis): This is the most common decomposition pathway. Trace amounts of water in solvents or from atmospheric moisture will react with the sulfonyl chloride in a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][5][6] The water molecule attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[3]

  • Alcoholysis (Solvolysis): If the solvent is an alcohol (e.g., methanol, ethanol), a similar Sₙ2 reaction occurs, yielding a sulfonic acid ester.

  • Sulfene Formation: In the presence of a base, an alternative pathway is possible. The base can abstract a proton from the carbon adjacent to the sulfonyl group (the α-carbon), leading to an elimination reaction that forms a highly reactive intermediate called a sulfene (R₂C=SO₂).[2][5][7] This sulfene is then rapidly trapped by any nucleophile present, including the solvent.

  • Thermal Decomposition: While less common at ambient temperatures, elevated heat can promote decomposition, potentially through radical pathways, often indicated by discoloration of the material.[3]

DecompositionPathway cluster_main Dominant Decomposition: Hydrolysis (Sₙ2 Mechanism) sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) transition_state [Transition State]‡ sulfonyl_chloride->transition_state Nucleophilic Attack h2o H₂O (Water) h2o->transition_state sulfonic_acid R-SO₃H (Sulfonic Acid) transition_state->sulfonic_acid Products hcl HCl transition_state->hcl

Caption: Hydrolysis of the sulfonyl chloride via an Sₙ2 mechanism.

Q3: How do different classes of solvents impact the stability of my sulfonyl chloride?

Solvent selection is the single most critical factor in maintaining the stability of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride. The key distinction lies between protic and aprotic solvents.[8][9]

Solvent ClassExamplesKey PropertiesImpact on Sulfonyl Chloride StabilityRecommendation
Polar Protic Water, Methanol, Ethanol, IsopropanolContain O-H or N-H bonds; can hydrogen bond and act as nucleophiles.[8][10]Highly Detrimental. These solvents actively participate in solvolysis, rapidly degrading the sulfonyl chloride to sulfonic acid or esters.[2][5][11]AVOID for storage and reactions unless the solvent is a desired reactant.
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM), Dimethylformamide (DMF)Have dipole moments but lack O-H or N-H bonds; cannot donate hydrogen bonds.[9][12]Good to Excellent. These are the preferred solvents. They solubilize the polar sulfonyl chloride without reacting with it. Stability is high, provided the solvent is anhydrous. RECOMMENDED. Always use high-purity, anhydrous grades (<50 ppm water).
Non-Polar Aprotic Hexanes, Toluene, Diethyl EtherLow dielectric constants and small dipole moments.[8]Good to Excellent. These solvents are non-nucleophilic and unreactive. The primary limitation may be the lower solubility of the polar sulfonyl chloride.RECOMMENDED, if solubility permits. Excellent for long-term storage of the solid compound or for reactions where lower polarity is beneficial.
Q4: My reaction failed, and I suspect the sulfonyl chloride degraded. What troubleshooting steps should I take?

A low or zero yield in a reaction where this compound is a starting material often points to its degradation.

  • Check Your Solvents: This is the most common culprit. Were your solvents from a freshly opened bottle of anhydrous grade? Was a solvent like THF, which can absorb atmospheric moisture, handled properly under an inert atmosphere? Even small amounts of water can completely hydrolyze the reagent.[3][13]

  • Verify Starting Material Purity: Before starting a critical reaction, check the purity of the sulfonyl chloride, especially if it's from an older batch. A quick ¹H NMR in anhydrous CDCl₃ can confirm its integrity.[14] The appearance of a new, broad peak downfield is often indicative of the sulfonic acid proton.

  • Review Your Handling Technique: All glassware must be rigorously dried (oven- or flame-dried).[3] The reaction should be set up and run under a positive pressure of an inert gas like nitrogen or argon.[15][16]

  • Analyze the Crude Reaction Mixture: Use LC-MS to look for the mass of the corresponding sulfonic acid (molecular weight of the sulfonyl chloride - Cl + OH). This provides definitive evidence of hydrolysis.[4]

Q5: What are the best practices for preparing and storing stock solutions of this reagent?

Proper preparation and storage are essential to prevent wasting valuable material.

PracticeDetailsRationale
Solvent Choice Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)These solvents offer good solubility and are unreactive. They are easily rendered anhydrous and are common reaction solvents.
Atmosphere Inert Gas (Nitrogen or Argon)Displace all air from the storage vessel to prevent the introduction of atmospheric moisture.[3][15]
Glassware Flame- or Oven-DriedRemove all adsorbed water from the glass surfaces.
Storage Vessel Septum-Sealed Flask/VialUse a container that allows for the removal of the solution via syringe without repeatedly opening it to the atmosphere.
Temperature 0 to 4 °C (Refrigerator)Lower temperatures slow the rate of any potential decomposition reactions.[3]
Monitoring Periodic Purity CheckFor long-term storage, re-analyze the purity by HPLC or NMR every few weeks.[4][14]

Experimental Protocols

Q6: How can I design a simple experiment to screen for the best solvent for my specific application?

This protocol allows you to empirically determine the stability of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride in several candidate solvents over time.

SolventScreeningWorkflow cluster_workflow Workflow for Solvent Stability Screening prep_solvents 1. Prepare Candidate Anhydrous Solvents (e.g., ACN, DCM, Toluene) prep_samples 2. Prepare Identical Solutions (~10 mg/mL) in each solvent under N₂ atmosphere prep_solvents->prep_samples time_zero 3. Analyze 'Time Zero' Sample (by HPLC or qNMR) to establish initial purity prep_samples->time_zero store_samples 4. Store all solutions under identical inert conditions (e.g., 25°C) prep_samples->store_samples analyze_data 6. Quantify % Purity Remaining vs. Time for each solvent time_zero->analyze_data time_points 5. Analyze Aliquots at Set Time Points (e.g., 1h, 4h, 24h, 48h) store_samples->time_points time_points->analyze_data select_solvent 7. Select Solvent with Minimal Degradation analyze_data->select_solvent

Caption: A workflow for screening solvent stability.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strong flow of inert gas, prepare stock solutions of the sulfonyl chloride (e.g., 10 mg/mL) in several high-purity, anhydrous candidate solvents (e.g., Acetonitrile, Dichloromethane, Toluene, THF).

  • Initial Analysis (t=0): Immediately take an aliquot from each solution, dilute appropriately, and analyze by HPLC or ¹H NMR to determine the initial purity. This is your baseline.

  • Incubation: Store the sealed sample vials under identical, controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), remove another aliquot from each vial and analyze it using the same analytical method.

  • Data Interpretation: Plot the percentage of remaining sulfonyl chloride against time for each solvent. The solvent that shows the flattest decay curve is the one in which the compound is most stable.

Q7: What is a reliable HPLC method for monitoring the stability of this sulfonyl chloride?

A reversed-phase HPLC method with UV detection is well-suited for separating the relatively non-polar sulfonyl chloride from its highly polar sulfonic acid degradation product.

Protocol for HPLC Purity Analysis:

  • Sample Preparation:

    • Carefully weigh ~5 mg of the sulfonyl chloride into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with anhydrous Acetonitrile . This serves as the diluent.

    • Note: Perform this step quickly to minimize any hydrolysis during sample preparation.

  • Instrumentation and Conditions: The following provides a robust starting point for method development.

ParameterRecommended Setting
Instrument Standard HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~220 nm (or as determined by a UV scan)
Injection Volume 5 µL
  • Data Analysis:

    • The sulfonyl chloride (R-SO₂Cl) will be the later-eluting, less polar peak.

    • The sulfonic acid (R-SO₃H) will be the earlier-eluting, more polar peak.

    • Calculate the purity using the area percent method: Purity % = (Area of Sulfonyl Chloride Peak / Total Area of All Peaks) * 100.

References

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2020). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. [Link]

  • Andryianov, V., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]

  • Andryianov, V., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. [Link]

  • Environmental Chemistry. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride? Blog. [Link]

  • Andryianov, V., et al. (2021). Examples of other reactions observed during the decomposition of heterocyclic sulfonyl halides. ResearchGate. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Pena-Pereira, F., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Pena-Pereira, F., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods. ATSDR. [Link]

  • Rutkowski, J., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

  • The Organic Chemistry Tutor. (2022). Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange. [Link]

  • LibreTexts Chemistry. (2019). 6.05.1. Protic vs Aprotic Solvents. LibreTexts. [Link]

  • Tse, F. L. (1989). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]

  • Chemical Structure Search. (n.d.). 2-[(3-cyanooxolan-3-yl)oxy]ethane-1-sulfonamide. Mol-Instincts. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. [Link]

  • Organic Syntheses. (n.d.). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Organic Syntheses Procedure. [Link]

  • Singh, S., & Kumar, V. (2018). An overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride vs standard sulfonyl chlorides

Technical Comparison Guide: 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride vs. Standard Sulfonyl Chlorides in Drug Discovery Executive Summary & Mechanistic Rationale For decades, medicinal chemistry has heavily r...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride vs. Standard Sulfonyl Chlorides in Drug Discovery

Executive Summary & Mechanistic Rationale

For decades, medicinal chemistry has heavily relied on flat, sp2-hybridized aromatic building blocks, largely due to the robustness of cross-coupling and standard sulfonamide synthesis chemistries. However, this over-reliance has contributed to high clinical attrition rates driven by poor aqueous solubility and promiscuous off-target binding. The industry-wide paradigm shift known as "Escape from Flatland" dictates that increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate significantly improves its probability of clinical success[1].

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a highly specialized, next-generation aliphatic building block designed to address this exact challenge. By replacing standard planar reagents like p-toluenesulfonyl chloride (TsCl) or simple alkyl reagents like methanesulfonyl chloride (MsCl) with this cyanooxolane derivative, researchers can execute a late-stage installation of a highly polar, three-dimensional, and functionally rich moiety. The oxolane (tetrahydrofuran) core provides a stable sp3 framework, while the cyano group acts as a strong hydrogen bond acceptor and dipole modifier, drastically altering the pharmacokinetic profile of the resulting sulfonamide[2].

Physicochemical & Structural Profiling

To understand the operational advantages of this building block, we must objectively compare its structural metrics against industry-standard sulfonyl chlorides. The table below summarizes the quantitative and qualitative data dictating their performance in lead optimization.

Table 1: Comparative Profiling of Sulfonyl Chloride Building Blocks

Property / Metric2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Fraction sp3 (Fsp3)1.00 (Fully saturated core)0.14 (Highly aromatic, flat)1.00 (Saturated, but lacks 3D complexity)Topological Polar Surface Area (TPSA) Contribution~ 85 Ų (High polarity via -CN and ether -O-)~ 42 Ų (Low polarity)~ 42 Ų (Low polarity)Reactivity ProfileModerate (Inductively stabilized by the β -ether oxygen)Low (Resonance stabilized by the aryl ring)High (Prone to rapid hydrolysis)Steric HindranceHigh (Quaternary spiro-like C3 center on the oxolane ring)Moderate (Planar aryl ring)Low (Minimal steric bulk)Primary ApplicationEnhancing solubility, disrupting π π stacking liabilitiesRoutine amine protection, basic structural cappingMinimalist capping, leaving group synthesis

Application Workflows & Pharmacological Impact

The synthesis of sulfonamides using this complex aliphatic sulfonyl chloride requires an understanding of both the chemical workflow and the downstream biological rationale.

Workflow A Target Amine (Precursor) C Anhydrous DCM, DIPEA 0 °C to RT, 2-4h A->C B 2-[(3-Cyanooxolan-3-yl)oxy] ethane-1-sulfonyl chloride B->C D sp3-Enriched Sulfonamide Product C->D Nucleophilic Acyl Substitution

Caption: Workflow for the synthesis of sp3-enriched sulfonamides using the cyanooxolane building block.

When the cyanooxolane moiety is successfully grafted onto a target pharmacophore, it triggers a cascade of favorable pharmacological shifts. The disruption of molecular planarity prevents aggregation, thereby increasing thermodynamic solubility, while the added steric bulk often reduces affinity for off-target liabilities like the hERG ion channel.

Pathway A 3-Cyanooxolane Moiety Incorporation B Increased Fsp3 & 3D Complexity A->B C Enhanced Aqueous Solubility B->C D Reduced Off-Target Binding (e.g., hERG) B->D E Improved PK/PD & Clinical Success Rate C->E D->E

Caption: Pharmacological advantages of incorporating the 3-cyanooxolane moiety into drug candidates.

Experimental Methodology: A Self-Validating Protocol

Step-by-Step Protocol:

  • Preparation & Rigorous Dehydration: Flame-dry all reaction vessels under a steady stream of argon. Causality: The β -ether oxygen provides some inductive stabilization, but the aliphatic sulfonyl chloride remains highly moisture-sensitive. Eliminating water prevents competitive hydrolysis into the corresponding sulfonic acid.

  • Reagent Solubilization: Dissolve the target primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Selection: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is strictly chosen over Triethylamine (TEA). The enhanced steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile against the sulfonyl chloride, ensuring it acts exclusively as a proton sponge.

  • Controlled Addition: Cool the mixture to 0 °C using an ice bath. Add 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (1.2 eq) dropwise as a solution in DCM. Causality: The nucleophilic acyl substitution is exothermic. Maintaining 0 °C controls the reaction kinetics, preventing localized heating that could lead to the degradation of the ether linkage or unwanted elimination side-reactions.

  • Self-Validating Monitoring: Allow the reaction to warm to room temperature over 2 hours. Monitor via LC-MS. Validation Check: The reaction is deemed complete when the UV trace shows the disappearance of the starting amine and the mass spectrum confirms the [M+H]+ peak of the target sulfonamide.

  • Resin-Based Workup (Crucial Step): Do not perform an aqueous wash. Instead, add 3.0 equivalents (relative to the excess sulfonyl chloride) of PS-Trisamine (polystyrene-supported trisamine) scavenger resin. Stir for 1 hour. Causality: The highly polar cyanooxolane sulfonamide will partition poorly in standard aqueous extractions. The PS-Trisamine resin covalently binds any unreacted sulfonyl chloride.

  • Isolation: Filter the mixture through a Celite pad to remove the resin and concentrate the filtrate under reduced pressure to yield the crude, high-purity sulfonamide ready for preparatory HPLC.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities Source: Current Medicinal Chemistry URL: [Link]

Comparative

Benchmarking the Room-Temperature Stability of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl Chloride: A Comparative Guide

The integration of sp³-rich, polar functional groups is a cornerstone of modern drug discovery. The building block 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride offers a highly functionalized moiety, combining a...

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Author: BenchChem Technical Support Team. Date: March 2026

The integration of sp³-rich, polar functional groups is a cornerstone of modern drug discovery. The building block 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride offers a highly functionalized moiety, combining a polarity-tuning oxolane (tetrahydrofuran) ring, a cyano group, and a reactive sulfonyl chloride handle. However, translating this complex building block from theoretical design to benchtop synthesis requires a rigorous understanding of its physical stability.

This guide provides an objective benchmarking of its room-temperature stability against standard industry alternatives, backed by self-validating analytical protocols and mechanistic causality.

Mechanistic Causality of Degradation

To understand the handling requirements of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, we must first analyze the causality of its degradation. Sulfonyl chlorides degrade primarily via nucleophilic attack by ambient moisture (hydrolysis), yielding the corresponding sulfonic acid and hydrogen chloride gas.

The stability of the sulfonyl chloride bond is governed by the electrophilicity of the sulfur atom and its surrounding steric environment. In our target molecule, the ether oxygen positioned beta to the sulfonyl group exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the sulfur atom, significantly increasing its partial positive charge. Furthermore, the cyano group on the oxolane ring contributes to the overall electron deficiency of the system. While the bulky oxolane ring provides more steric shielding than a simple methyl group, the intense inductive activation overrides this steric defense, making the molecule highly susceptible to rapid hydrolysis at room temperature.

G A 2-[(3-Cyanooxolan-3-yl)oxy] ethane-1-sulfonyl chloride B Nucleophilic Attack (Trace H2O) A->B Inductive Activation C Sulfonic Acid Degradant B->C Hydrolysis D HCl Byproduct B->D Release

Fig 1: Hydrolysis pathway of the sulfonyl chloride driven by inductive activation.

Benchmarking Against Alternatives

To contextualize the stability of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, we benchmark it against two ubiquitous sulfonyl chlorides: p-Toluenesulfonyl chloride (TsCl) (an aromatic standard) and Methanesulfonyl chloride (MsCl) (a simple aliphatic standard).

As shown in the data below, aromatic sulfonyl chlorides benefit from resonance stabilization and solid-state crystal lattice energy, rendering them highly stable at room temperature. Conversely, functionalized aliphatic sulfonyl chlorides exhibit accelerated degradation kinetics.

Comparative Stability Data
CompoundStructural ClassPhysical State (25°C)t1/2 at 25°C / 50% RHPrimary DegradationRecommended Storage
p-Toluenesulfonyl chloride (TsCl) AromaticCrystalline Solid> 6 monthsSlow HydrolysisAmbient, Desiccated
Methanesulfonyl chloride (MsCl) Simple AliphaticLiquid~ 48 hoursRapid Hydrolysis2–8°C, Ar atm
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride Functionalized AliphaticViscous Oil~ 12 hoursAccelerated Hydrolysis-20°C, Ar atm

Data Interpretation: The target compound degrades approximately 4x faster than MsCl under ambient conditions. The viscous oil state prevents the protective lattice energy found in solid TsCl, maximizing surface-area exposure to atmospheric moisture.

Self-Validating Experimental Protocols

A critical pitfall in benchmarking aliphatic sulfonyl chlorides is on-column degradation during standard reversed-phase HPLC, which utilizes aqueous mobile phases. Water in the mobile phase actively hydrolyzes the analyte during the run, creating a false positive for degradation and confounding the stability data.

To ensure absolute scientific integrity, our protocol utilizes a self-validating orthogonal system : Non-Aqueous Reversed-Phase (NARP) HPLC-MS coupled with quantitative NMR (qNMR). If the HPLC shows a 15% loss in purity, the qNMR must independently corroborate the exact molar equivalent of sulfonic acid formation. This guarantees the degradation occurred during the benchtop exposure, not during the analytical measurement ().

Workflow S1 Sample Aliquoting (Glovebox, Ar atm) S2 Controlled Exposure (25°C, 50% RH) S1->S2 Time-course S3 Quenching & Solvation S2->S3 t=0, 2h, 4h, 8h, 24h S4 qNMR Analysis (400 MHz, 1H/13C) S3->S4 Structural Elucidation S5 HPLC-MS Profiling (NARP Method) S3->S5 Purity Profiling

Fig 2: Self-validating analytical workflow for benchmarking room-temperature stability.

Protocol 1: qNMR Stability Tracking

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of sulfonyl chlorides and their degradants ().

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, accurately weigh 10.0 mg of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride and 2.0 mg of 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) as an internal standard into a dry vial.

  • Exposure: Remove the vial from the glovebox and expose it to a controlled environment chamber (25°C, 50% Relative Humidity).

  • Quenching: At defined intervals (t=0, 2h, 4h, 8h, 12h, 24h), quench the degradation by immediately dissolving the sample in 0.6 mL of strictly anhydrous CDCl₃ (stored over activated 4Å molecular sieves). Transfer to an NMR tube and cap tightly.

  • Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment (e.g., zg30 on a 400 MHz spectrometer).

  • Analysis: Track the disappearance of the highly deshielded -CH₂-SO₂Cl multiplet (typically ~3.6–4.0 ppm) and the emergence of the corresponding sulfonic acid signals. Calculate the remaining molar percentage against the TCNB internal standard.

Protocol 2: Anhydrous HPLC-MS Profiling

Because aliphatic sulfonyl chlorides lack strong UV chromophores, Mass Spectrometry (MS) is required for accurate quantification of the degradants ().

Step-by-Step Methodology:

  • Sample Solvation: Take a 1.0 mg aliquot from the exposed sample in Protocol 1 and dissolve it in 1.0 mL of anhydrous Acetonitrile (LC-MS grade, <50 ppm H₂O).

  • Column Selection: Utilize a specialized Cyano column or a C18 column conditioned strictly for Non-Aqueous Reversed-Phase (NARP) chromatography.

  • Mobile Phase: Run an isocratic elution using 100% anhydrous Acetonitrile. Causality note: The exclusion of water prevents on-column hydrolysis, ensuring the chromatogram reflects the true benchtop stability.

  • Detection Parameters: Monitor via MS in negative electrospray ionization (ESI-) mode. The intact sulfonyl chloride is often difficult to ionize directly, but the sulfonic acid degradant will present a strong [M-H]⁻ signal, allowing for precise quantification of the degradation byproduct.

Conclusion

Benchmarking reveals that 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride possesses a half-life of approximately 12 hours at room temperature and 50% relative humidity. The inductive electron-withdrawing effect of the beta-ether oxygen severely compromises the stability of the sulfonyl chloride group compared to standard aliphatic benchmarks like MsCl.

Recommendation: For drug development professionals utilizing this building block, it is imperative to store the compound at -20°C under an inert argon atmosphere. All synthetic manipulations should be conducted using anhydrous solvents and Schlenk techniques to prevent rapid yield loss prior to the desired sulfonylation reaction.

References

  • IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL:[Link]

Validation

Evaluating electrophilicity of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride against other chlorides

Introduction: The Role of Functionalized Sulfonyl Chlorides in Drug Design In modern medicinal chemistry and drug development, incorporating polar, sp³-rich functional groups is a proven strategy for improving the pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Functionalized Sulfonyl Chlorides in Drug Design

In modern medicinal chemistry and drug development, incorporating polar, sp³-rich functional groups is a proven strategy for improving the pharmacokinetic properties of active pharmaceutical ingredients (APIs), such as aqueous solubility and metabolic stability. 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a highly specialized building block designed for this exact purpose. It acts as an electrophilic handle to append a cyanohydrin ether derivative—specifically a 3-cyanooxolane (tetrahydrofuran) ring—onto amine-bearing drug cores via a robust sulfonamide linkage.

To deploy this reagent effectively in parallel synthesis or late-stage functionalization, researchers must objectively evaluate its electrophilicity against standard, commercially ubiquitous sulfonyl chlorides. This guide provides a comprehensive, data-driven framework for understanding and empirically validating the reactivity of this complex electrophile.

Structural Rationale and Comparative Electrophilicity

The reactivity of any sulfonyl chloride is dictated by two primary factors: the electron density at the electrophilic sulfur atom and the steric environment surrounding the reaction center.

  • Inductive Effects (-I): In 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, the ether oxygen at the β -position (–O–CH₂–CH₂–SO₂Cl) exerts a mild electron-withdrawing inductive effect. This slightly increases the partial positive charge on the sulfur atom compared to an unfunctionalized alkyl chain (e.g., ethanesulfonyl chloride).

  • Steric Hindrance: While the 3-cyanooxolane ring is structurally bulky, the two-carbon ethyl spacer isolates the sulfur center from significant steric crowding. This allows for relatively unhindered approach trajectories for incoming nucleophiles.

To contextualize this, we benchmark the compound against well-characterized chlorides. The Mayr electrophilicity scale provides a quantitative basis for these comparisons, defining reactivity via the linear free-energy relationship logk=sN​(N+E) , where E is the inherent electrophilicity parameter of the molecule[1],[2].

Table 1: Comparative Electrophilicity Profile
Sulfonyl ChlorideStructural ClassRelative ElectrophilicitySteric Hindrance at SulfurPrimary Synthetic Application
Methanesulfonyl Chloride (MsCl) Small AliphaticHighMinimalStandard mesylation / leaving group generation
p-Toluenesulfonyl Chloride (TsCl) AromaticModerateModerateTosylation / robust sulfonamide formation
Trifluoromethanesulfonyl Chloride (TfCl) Fluorinated AliphaticVery HighMinimalTriflation / extreme electrophilic activation
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride Functionalized AliphaticModerate-HighLow-Moderatesp³-rich, polar appendage installation[3]

Mechanistic Pathway

Sulfonyl chlorides typically react with nucleophiles (such as primary/secondary amines or water) via an associative SN​2 -like mechanism[4],[5]. The nucleophile attacks the sulfur atom, forming a transient, high-energy trigonal bipyramidal transition state. This is followed by the cleavage of the S–Cl bond and the expulsion of the chloride leaving group.

Mechanism Nuc Nucleophile (e.g., R-NH2) TS Trigonal Bipyramidal Transition State Nuc->TS Attack at Sulfur Sub Sulfonyl Chloride (Electrophile) Sub->TS Prod Sulfonamide Product TS->Prod S-Cl Cleavage LG Chloride Ion (Leaving Group) TS->LG

Nucleophilic substitution mechanism at the sulfonyl center.

Experimental Methodologies for Kinetic Evaluation

To empirically validate the electrophilicity of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride, rigorous kinetic assays must be employed. The following protocols are designed as self-validating systems, utilizing pseudo-first-order conditions to isolate the rate constant of the electrophile.

Workflow Step1 1. Reagent Preparation (0.1M Electrophile, 1.0M Nucleophile) Step2 2. Reaction Initiation (Anhydrous Acetonitrile, 25°C) Step1->Step2 Step3 3. Kinetic Sampling (Quench aliquots at specific intervals) Step2->Step3 Step4 4. HPLC Analysis (Monitor disappearance of Electrophile) Step3->Step4 Step5 5. Data Processing (Derive k_obs and k_2 via ln[A] vs t) Step4->Step5

Step-by-step kinetic workflow for evaluating sulfonyl chloride electrophilicity.

Protocol 1: Kinetic Aminolysis Assay (HPLC)

Objective: Determine the absolute second-order rate constant ( k2​ ) for the reaction with a standard amine (e.g., benzylamine). Causality & Design: We utilize pseudo-first-order conditions (a 10-fold molar excess of amine) to ensure the nucleophile concentration remains effectively constant throughout the reaction. This simplifies the bimolecular rate equation to a first-order exponential decay, drastically minimizing experimental error. Anhydrous acetonitrile is selected as a polar, non-nucleophilic solvent to prevent competing solvolysis, ensuring the measured rate reflects pure electrophilicity towards the target amine[4].

Step-by-Step Procedure:

  • Preparation: Prepare a 0.1 M stock solution of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride in anhydrous acetonitrile. Prepare a separate 1.0 M solution of benzylamine containing 0.05 M 1,3,5-trimethoxybenzene as an internal standard.

  • Initiation: In a temperature-controlled vial at 25°C, rapidly inject 1.0 mL of the amine solution into 1.0 mL of the electrophile solution under vigorous stirring.

  • Sampling: Withdraw 50 μ L aliquots at precise time intervals (e.g., 30s, 1m, 2m, 5m, 10m).

  • Quenching: Immediately quench each aliquot into 950 μ L of a 1% trifluoroacetic acid (TFA) in acetonitrile solution to protonate the amine and halt the reaction.

  • Analysis: Analyze the quenched samples via HPLC-UV. Plot ln(Areaelectrophile​/Areainternal standard​) versus time to derive the pseudo-first-order rate constant ( kobs​ ). Calculate k2​ by dividing kobs​ by the amine concentration.

Protocol 2: Aqueous Hydrolysis Stability Assay

Objective: Evaluate the stability of the sulfonyl chloride in aqueous media across a pH gradient. Causality & Design: In drug development, sulfonamide formation often utilizes Schotten-Baumann conditions (aqueous biphasic systems with bases like NaOH or NaHCO₃) to sequester the HCl byproduct. If the sulfonyl chloride hydrolyzes faster than it reacts with the target amine, synthetic yields will plummet. Establishing the pH-rate profile for hydrolysis is therefore critical for defining the operational window of the reagent[4],[5].

Step-by-Step Procedure:

  • Preparation: Dissolve the sulfonyl chloride in anhydrous THF to create a 10 mM stock solution (ensuring complete dissolution prior to aqueous exposure).

  • Initiation: Inject 100 μ L of the THF stock into 9.9 mL of vigorously stirred aqueous buffer (test separately at pH 7.4, 9.0, and 11.0) maintained at 25°C.

  • Monitoring: Track the degradation via LC-MS by monitoring the disappearance of the parent mass and the appearance of the corresponding sulfonic acid byproduct.

  • Data Processing: Calculate the hydrolytic half-life ( t1/2​ ) at each pH. Compare these values against standard TsCl to determine if specialized anhydrous conditions (e.g., pyridine/DCM) are required over standard biphasic conditions.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride

This guide provides a detailed, safety-first protocol for the proper disposal of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this docum...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple steps to explain the chemical principles that underpin these critical safety procedures. Our commitment is to provide you with the knowledge to manage chemical waste not just correctly, but intelligently.

Immediate Safety Profile & Hazard Analysis

2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride is a reactive compound requiring careful handling due to its constituent functional groups: the sulfonyl chloride and the cyano (nitrile) group.

  • Sulfonyl Chloride (-SO₂Cl): This is the primary driver of the compound's reactivity and dictates the disposal procedure. The sulfur atom is highly electrophilic, making it susceptible to attack by nucleophiles.[1] Its most significant reaction in the context of disposal is with water, including atmospheric moisture. This hydrolysis reaction is rapid, exothermic, and produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid (2-[(3-cyanooxolan-3-yl)oxy]ethane-1-sulfonic acid).[2][3][4] An uncontrolled reaction with water can lead to violent splashing and the release of toxic, acidic fumes.[2][4] Therefore, all disposal procedures must focus on a controlled, gradual neutralization of this group.

  • Cyano Group (-CN): The nitrile functional group contributes to the overall toxicity of the molecule. While less reactive than the sulfonyl chloride under these disposal conditions, the final waste stream will contain this organonitrile derivative. Organonitriles are known toxic substances, and their disposal must comply with local and national environmental regulations.[5][6] The neutralization process described below does not degrade the cyano group; it prepares the compound for safe collection as aqueous hazardous waste.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling sulfonyl chlorides.[2] The following equipment must be worn at all times.

PPE CategorySpecificationRationale
Eye & Face Protection Tightly fitting chemical safety goggles and a full-face shield.[2][7]Protects against splashes of the corrosive reagent and the basic quenching solution, which can cause severe, permanent eye damage.[7]
Hand Protection Chemical-resistant nitrile gloves. Inspect for damage before each use and practice proper removal techniques.[2][7]Provides a barrier against skin contact, which can cause severe chemical burns.[2][4]
Body Protection A chemical-resistant lab coat or apron. For larger quantities, fire/flame resistant and impervious clothing is recommended.[2][8]Protects skin and personal clothing from accidental spills and splashes.
Respiratory Protection All handling and disposal procedures must be conducted within a certified chemical fume hood.[2][7]Prevents inhalation of corrosive and toxic vapors (e.g., HCl, SO₂) that are released during hydrolysis and potential decomposition.[2][9]

Protocol for Neutralization and Disposal of Small Quantities

This protocol is intended for the neutralization of residual quantities of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride from reaction workups or small, uncontaminated amounts of the reagent.

Causality of Protocol Choices:
  • Quenching Agent: A weak base, saturated sodium bicarbonate (NaHCO₃), is used.[2] A strong base like sodium hydroxide would react much more violently and exothermically. Sodium bicarbonate effectively neutralizes the generated HCl and the sulfonic acid while the evolution of CO₂ gas provides a visual indicator of the reaction's progress, though it must be controlled to prevent overflow.[2][4]

  • Reverse Addition: The sulfonyl chloride solution is always added slowly to the basic solution.[10] NEVER add water or base to the sulfonyl chloride, as this can cause a violent, localized exothermic reaction that can lead to boiling and splashing.[2]

  • Temperature Control: An ice bath is essential to manage the exothermic nature of the hydrolysis and neutralization, preventing a runaway reaction and minimizing the release of volatile, hazardous compounds.[4][10]

Step-by-Step Methodology:
  • Preparation (in a chemical fume hood):

    • Prepare a beaker with a sufficient volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. A safe rule of thumb is to use at least 5-10 molar equivalents of NaHCO₃ relative to the amount of sulfonyl chloride to be neutralized.[2]

    • Place the beaker in an ice bath on a magnetic stir plate and begin vigorous stirring. Allow the solution to cool to 0-5 °C.[4]

  • Neutralization:

    • Slowly, in a dropwise manner, add the 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride (or a solution containing it) to the cold, stirred sodium bicarbonate solution.[2][4]

    • Be prepared for vigorous gas (CO₂) evolution. The rate of addition must be carefully controlled to keep the resulting foaming manageable and prevent the reaction from overflowing the container.[4] If foaming becomes excessive, stop the addition immediately until it subsides.

    • After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure all the sulfonyl chloride has been completely hydrolyzed and neutralized.[2][4]

  • Verification and Final Disposal:

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The solution should be neutral or slightly basic (pH 7-9).[4] If it remains acidic, cautiously add more saturated sodium bicarbonate solution until the desired pH is achieved.

    • The resulting neutralized aqueous solution contains the sodium salt of the sulfonic acid, sodium chloride, and excess sodium bicarbonate. This mixture should be transferred to a properly labeled hazardous waste container for aqueous chemical waste.

    • Dispose of the container through your institution's official hazardous waste disposal program, adhering to all local and federal regulations.[11]

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent harm.

  • Evacuate: Alert personnel in the immediate area and evacuate all non-essential personnel.[2]

  • Isolate & Ventilate: Ensure the spill is contained within a chemical fume hood if possible. Keep the fume hood sash lowered.[2]

  • PPE: Do not attempt to clean the spill without wearing the full mandatory PPE described in Section 2.

  • Containment:

    • For small spills, cover the area with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2]

    • DO NOT use water or combustible materials like paper towels or sawdust directly on the spill, as this will cause a violent reaction and increase the hazard.[2][10]

  • Collection and Disposal:

    • Once the spill has been absorbed, carefully collect the material using non-sparking tools and place it into a designated, clearly labeled, and sealable container for hazardous solid waste.[11]

    • The container must be disposed of through an approved hazardous waste disposal program.[10] Do not mix with other waste.[10]

Disposal Workflow Diagram

G cluster_0 Disposal Decision & Workflow for 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride cluster_1 Small Quantity / Residual Waste cluster_2 Large Quantity / Spill Residue assess Assess Waste Material small_quant Follow Lab-Scale Neutralization Protocol (Section 3) assess->small_quant Residual amounts from reaction large_quant Follow Spill Management Protocol (Section 4) assess->large_quant Bulk amounts or contaminated material prep_base 1. Prepare & Cool Saturated NaHCO₃ Solution add_slowly 2. Slow, Dropwise Addition of Sulfonyl Chloride prep_base->add_slowly stir_complete 3. Stir for 30-60 min After Addition add_slowly->stir_complete verify_ph 4. Verify pH is Neutral or Slightly Basic stir_complete->verify_ph collect_waste 5. Transfer to Labeled Aqueous Hazardous Waste verify_ph->collect_waste contain_spill 1. Contain with Dry, Inert Absorbent (Sand, Soda Ash) collect_solid 2. Collect into Labeled Solid Hazardous Waste Container contain_spill->collect_solid prof_disposal 3. Arrange for Professional Hazardous Waste Disposal collect_solid->prof_disposal

Caption: Logical workflow for the proper disposal of the target compound.

References

  • Wikipedia. Sulfonyl halide. Wikipedia. Retrieved March 17, 2026, from [Link]

  • King, J. F., & Lee, T. W. S. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Dependence, General Base Catalysis by Chloride Ion, and a New Pathway with 2-Chlorophenoxide Ion. Journal of the American Chemical Society, 101(22), 6620–6626.
  • Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp. Retrieved March 17, 2026, from [Link]

  • Robertson, R. E., & Laughton, P. M. (1970). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 48(9), 1441–1448.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
  • Canyon Components. SULFURYL CHLORIDE Chemical compatibility. Canyon Components. Retrieved March 17, 2026, from [Link]

  • King, J. F., & Lee, T. W. S. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356–361.
  • E. R. Beaver, & P. J. R. Rats. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 944–951.
  • Sdfine. sulphuryl chloride Safety Data Sheet. Sdfine. Retrieved March 17, 2026, from [Link]

  • A. S. De Vicente, & J. M. B. Barja. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • H. Li, & F. L. Qing. (2020). Recent Advances of Sulfonylation Reactions in Water. Current Organic Synthesis, 17(3), 180–193.
  • Airgas. (2021, June 10). Safety Data Sheet. Airgas. Retrieved March 17, 2026, from [Link]

  • Kao Chemicals. (2021, October 7). Material Safety Data Sheet. Kao Chemicals. Retrieved March 17, 2026, from [Link]

  • Clean Chemistry. (2024, September 21). SDS US. Clean Chemistry. Retrieved March 17, 2026, from [Link]

  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET. Fisher Scientific. Retrieved March 17, 2026, from [Link]

  • Chen, C. Y., & Yuan, S. Y. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms.
  • Chen, C. Y., & Yuan, S. Y. (2025, August 10). Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. ResearchGate. Retrieved March 17, 2026, from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Retrieved March 17, 2026, from [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. Retrieved March 17, 2026, from [Link]

  • Google Patents. CN103998406A - Sulfuryl chloride as chlorinating agent. Google Patents.
  • M. K. M. and A. S. A. (2022). Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor. International Journal of Environmental Research and Public Health, 19(18), 11762.
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